Carboxyfluorescein-PEG12-NHS
Description
Properties
Molecular Formula |
C52H68N2O22 |
|---|---|
Molecular Weight |
1073.11 |
IUPAC Name |
2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-(41-((2,5-dioxopyrrolidin-1-yl)oxy)-41-oxo-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-2l2-azahentetracontanoyl)benzoate |
InChI |
InChI=1S/C52H69N2O22/c55-39-2-5-42-45(36-39)75-46-37-40(56)3-6-43(46)50(42)41-4-1-38(35-44(41)52(61)62)51(60)53-10-12-64-14-16-66-18-20-68-22-24-70-26-28-72-30-32-74-34-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,50,55-56H,7-34H2,(H,61,62)/p-1 |
InChI Key |
YRFRTDLHFRFXAJ-UHFFFAOYSA-M |
SMILES |
O=C([O-])C(C=C(C([N]CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O)C=C2)=C2C3C4=CC=C(O)C=C4OC5=C3C=CC(O)=C5 |
Appearance |
Solid powder |
Purity |
>96% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carboxyfluorescein-PEG12-NHS |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectral Characterization and Conjugation of Carboxyfluorescein-PEG12-NHS
Executive Summary
This technical guide provides a comprehensive analysis of Carboxyfluorescein-PEG12-NHS , a high-performance fluorescent labeling reagent.[1] Unlike standard fluorescein isothiocyanate (FITC) or NHS-fluorescein, this conjugate incorporates a 12-unit polyethylene glycol (PEG) spacer.[1] This spacer is critical for enhancing water solubility, reducing aggregation-induced quenching, and minimizing steric hindrance during the binding of labeled biomolecules to their targets.
This document details the excitation/emission profiles, pH dependence, conjugation chemistry, and validated protocols for labeling proteins and peptides.
Part 1: Spectral Characteristics[2][3][4]
The core fluorophore in this conjugate is 5(6)-carboxyfluorescein (FAM).[1][2] Its spectral properties are heavily influenced by the pH of the solvent due to the ionization state of the carboxyl and phenolic groups on the xanthene ring system.
Key Spectral Data
| Property | Value | Conditions |
| Excitation Maximum ( | 492 – 495 nm | pH > 8.0 |
| Emission Maximum ( | 517 – 520 nm | pH > 8.0 |
| Extinction Coefficient ( | ~75,000 | At 494 nm, pH 9.0 |
| Stokes Shift | ~25 nm | |
| Quantum Yield ( | ~0.90 | pH > 8.0 (Dianion form) |
| Molecular Weight | ~1073.10 g/mol | Includes PEG12 and NHS |
| Solubility | DMSO, DMF, Water | Enhanced by PEG12 spacer |
pH Dependence and Stability
Fluorescein derivatives exhibit a complex acid-base equilibrium.[1] The fluorescence quantum yield is maximal in the dianion form (typically pH > 8.0).
-
pH < 6.0: The dye exists primarily in the monoanion or neutral lactone form, leading to significant quenching (fluorescence intensity drops by >50%).
-
pH > 8.0: The phenolic hydroxyl group deprotonates (
), resulting in high absorptivity and fluorescence.
Critical Experimental Note: All spectral measurements and final readouts must be performed in buffers with pH
Part 2: Conjugation Chemistry & Mechanism
The Role of the PEG12 Spacer
Standard hydrophobic fluorophores can cause labeled proteins to precipitate or aggregate. The PEG12 linker (
-
Solubility: It creates a hydration shell around the fluorophore, preventing hydrophobic interactions between dye molecules.
-
Linker Flexibility: It distances the fluorophore from the protein surface, reducing quenching caused by amino acid residues (e.g., Tryptophan) and preserving the affinity of the labeled biomolecule.
NHS Ester Reaction Mechanism
The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (
Figure 1: Reaction mechanism of NHS-ester conjugation.[1] Note the competing hydrolysis pathway (red dashed line) which necessitates rapid handling of the reagent in aqueous buffers.
Part 3: Experimental Protocol
Materials Required[7][8][9][10]
-
Reagent: this compound (Store at -20°C, desiccated).
-
Target Protein: Purified antibody or protein (Must be free of BSA, Gelatin, or Sodium Azide).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.5 – 9.0.[1]-
Note: Avoid Tris or Glycine buffers as they contain primary amines that compete for the dye.[3]
-
-
Solvent: Anhydrous DMSO or DMF.[4]
-
Purification: Desalting columns (e.g., PD-10, Sephadex G-25) or Dialysis cassettes.[1]
Step-by-Step Workflow
Figure 2: Operational workflow for protein conjugation. Critical control points include buffer exchange (to remove amine contaminants) and purification.[1]
Detailed Procedure
-
Protein Preparation:
-
Ensure protein is in an amine-free buffer (PBS is acceptable if pH is adjusted to 8.0, but Carbonate pH 9.0 is preferred for efficiency).[1]
-
Concentration should be 1–5 mg/mL.
-
-
Reagent Solubilization:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Dissolve in anhydrous DMSO to a concentration of ~10 mM (approx. 10 mg/mL). Use immediately.
-
-
Conjugation:
-
Quenching (Optional):
-
Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Separate the labeled protein from free dye using a desalting column equilibrated with PBS (pH 7.4). The large labeled protein will elute first; the small free dye will be retained.
-
Part 4: Quality Control and Calculations
To validate the conjugate, you must calculate the Degree of Labeling (DOL) . This requires correcting for the absorbance of the dye at 280 nm, as fluorescein absorbs significantly at this wavelength.
Correction Factor (CF)
For Carboxyfluorescein, the correction factor at 280 nm is approximately 0.30 .
Calculation Formulae
-
Corrected Protein Absorbance (
): [1] -
Protein Concentration (M):
(Where is the extinction coefficient of the protein, e.g., ~210,000 for IgG)[1] -
Degree of Labeling (DOL):
[1]
Validation Criteria: A successful antibody conjugation typically yields a DOL of 3 to 6 dyes per molecule. A DOL < 2 may result in weak signal, while DOL > 8 may cause self-quenching or precipitation.[1]
References
-
emp BIOTECH. "5(6)-Carboxyfluorescein NHS ester spectral properties." empbiotech.com. Link
-
Thermo Fisher Scientific. "NHS-Fluorescein Labeling Protocols and Product Information." thermofisher.com. Link
-
Abcam. "5(6)-Carboxyfluorescein, NHS ester (ab275365) Product Datasheet."[1] abcam.com. Link
-
MedChemExpress. "this compound Product Information." medchemexpress.com. Link
-
Sjöback, R., Nygren, J., & Kubista, M. (1995). "Absorption and fluorescence properties of fluorescein." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.[1] (Foundational reference for pH dependence).
Sources
- 1. 5 (6)-羧基荧光素 N -羟基琥珀酰亚胺酯 BioReagent, suitable for fluorescence, mixture of isomers, ≥80% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. empbiotech.com [empbiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. researchgate.net [researchgate.net]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
difference between 5-FAM-NHS and Carboxyfluorescein-PEG12-NHS
Comparative Analysis: 5-FAM-NHS vs. Carboxyfluorescein-PEG12-NHS
Executive Summary
In the development of antibody-drug conjugates (ADCs), diagnostic probes, and cellular imaging tools, the choice of linker chemistry is as critical as the fluorophore itself. This guide analyzes the mechanistic and practical differences between the standard 5-FAM-NHS (5-Carboxyfluorescein N-hydroxysuccinimide ester) and its advanced derivative, This compound .
While both reagents target primary amines (
Part 1: Structural & Physicochemical Analysis[1]
The fundamental difference lies in the linker arm connecting the fluorophore to the reactive NHS group. This structural variation dictates the solubility, steric footprint, and photophysical stability of the final conjugate.
1. 5-FAM-NHS (The "Zero-Length" Standard)
-
Structure: The NHS ester is attached directly to the carboxyfluorescein core (or via a very short hydrocarbon spacer).
-
Hydrophobicity: The fluorescein core is inherently hydrophobic. Without a hydrophilic linker, labeling multiple sites on a protein can create "hydrophobic patches," leading to protein aggregation or precipitation.
-
Quenching Risk: Due to the short distance from the protein surface, the fluorophore is susceptible to Förster Resonance Energy Transfer (FRET) quenching (homo-quenching) if dyes are crowded, or quenching by tryptophan/tyrosine residues on the protein surface.
2. This compound (The "Shielded" Variant)
-
Structure: Features a polyethylene glycol (PEG) spacer consisting of 12 ethylene oxide units.
-
Spacer Length: A PEG12 linker extends approximately 45–50 Å (assuming ~3.5–4.0 Å per unit). This substantial distance allows the fluorophore to protrude beyond the protein's hydration shell.
-
Solvation Effect: The hydrophilic PEG chain recruits water molecules, forming a hydration sphere that masks the hydrophobicity of the dye. This dramatically increases the solubility of the conjugate.
Comparative Data Matrix
| Feature | 5-FAM-NHS | This compound |
| Linker Type | Rigid / Zero-Length | Flexible / Hydrophilic (PEG12) |
| Hydrodynamic Radius | Minimal change | Increases (reduces renal clearance in vivo) |
| Solubility (Conjugate) | Low (Risk of precipitation at high DOL) | High (Stabilizes hydrophobic proteins) |
| Fluorescence Quenching | High risk (Surface quenching) | Low risk (Spacer distances dye from surface) |
| Steric Hindrance | High (Dye hugs protein surface) | Low (Dye "floats" away from binding sites) |
| Cost | Low | High |
Part 2: Mechanistic Impact (Visualization)
The following diagram illustrates the steric and quenching differences. In the 5-FAM model, the dye crowds the surface, leading to quenching. In the PEG12 model, the spacer provides rotational freedom and solvation.
Figure 1: Mechanistic comparison of steric hindrance and quenching risks between rigid and PEGylated linkers.
Part 3: Universal Experimental Protocol
This protocol applies to both reagents, but specific "Critical Decision Points" are highlighted for the PEG variant.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Protein: 1–10 mg/mL in amine-free buffer (PBS or Borate, pH 8.3–8.5).
-
Dye Stock: 10 mM in Anhydrous DMSO or DMF.
-
Note: Even though PEG variants are water-soluble, always prepare stock in anhydrous organic solvent to prevent hydrolysis before the reaction starts.
-
-
Purification: Sephadex G-25 desalting column or 10K MWCO dialysis cassette.
Step-by-Step Workflow
1. Buffer Exchange (Pre-Conjugation) Ensure the protein is in a buffer free of primary amines (No Tris, No Glycine).
-
Why: Tris contains amines that will compete with the protein for the NHS ester, neutralizing the reagent.
-
Target: 0.1 M Sodium Bicarbonate buffer, pH 8.3.
2. Reagent Preparation (Critical)
-
5-FAM-NHS: Dissolve in anhydrous DMSO immediately before use. Moisture causes rapid hydrolysis.
-
PEG12-NHS: Dissolve in anhydrous DMSO. While less prone to aggregation, the NHS ester moiety is equally sensitive to moisture.
3. Conjugation Reaction Add the dye stock to the protein solution dropwise while stirring.
-
Molar Ratio (Dye:Protein):
-
5-FAM-NHS: Use 10–15x molar excess. (Lower efficiency due to hydrolysis/hydrophobicity).
-
PEG12-NHS: Use 5–10x molar excess. (Higher efficiency due to better solubility and access).[10]
-
-
Incubation: 1 hour at Room Temperature (RT) in the dark.
4. Quenching & Purification
-
Add 1M Tris (pH 8.0) to stop the reaction (incubate 15 min).
-
Purification:
-
5-FAM: Watch for precipitation. If precipitate forms, spin down before column purification (you will lose protein).
-
PEG12: Sample should remain clear. Proceed directly to Desalting Column (e.g., PD-10) or Dialysis.
-
Workflow Logic Diagram
Figure 2: Optimized bioconjugation workflow with reagent-specific molar excess adjustments.
Part 4: Decision Matrix (When to use which?)
| Scenario | Recommended Reagent | Rationale |
| Routine Protein Labeling | 5-FAM-NHS | Cost-effective; sufficient for high-abundance proteins (e.g., BSA, IgG) where slight precipitation is acceptable. |
| Hydrophobic Peptides | PEG12-NHS | The PEG chain acts as a solubility shield, preventing the peptide from crashing out of solution. |
| Low-Yield / Precious Samples | PEG12-NHS | Maximizes recovery. 5-FAM poses a risk of losing the sample to precipitation. |
| In Vivo Imaging | PEG12-NHS | PEGylation increases the hydrodynamic radius, reducing renal clearance and extending circulation half-life [4].[10] |
| FRET Assays | 5-FAM-NHS | Sometimes a shorter linker is desired to keep the donor/acceptor within the Förster radius (<100 Å). PEG12 might push them too far apart. |
References
-
Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.[11] (Accessed 2024). Provides foundational stoichiometry and pH optimization for NHS-ester chemistry.[11]
-
BroadPharm. PEG NHS Ester Conjugation Protocol. (Accessed 2024). Details the specific solubility benefits and handling of PEGylated NHS esters.
-
BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (Accessed 2024). Discusses hydrolysis rates and buffer interference (Tris/Glycine).
-
BiochemPEG. PEG Dye Labeling Reagents: Benefits of PEG Spacers. (Accessed 2024). Explains the "Shielding" effect and in vivo pharmacokinetics improvements.
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. fluidic.com [fluidic.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
mechanism of amine-reactive Carboxyfluorescein-PEG12-NHS conjugation
An In-Depth Technical Guide to the Mechanism of Amine-Reactive Carboxyfluorescein-PEG12-NHS Conjugation
Introduction: The Architecture of Precision Bioconjugation
In the landscape of molecular biology, diagnostics, and therapeutic development, the covalent attachment of functional moieties to biomolecules—a process known as bioconjugation—is a cornerstone technique. The ability to precisely label proteins, antibodies, or oligonucleotides with probes like fluorophores enables a deeper understanding of biological processes and the creation of novel diagnostic and therapeutic agents. This guide provides a detailed examination of a widely utilized conjugation chemistry: the labeling of primary amines with Carboxyfluorescein-PEG12-N-hydroxysuccinimide (NHS) ester.
As a senior application scientist, this document moves beyond a simple recitation of protocol steps. Instead, it delves into the fundamental principles governing the reaction, explaining the causality behind each experimental choice. We will dissect the role of each component—the carboxyfluorescein fluorophore, the PEG12 spacer, and the amine-reactive NHS ester—to provide researchers and drug development professionals with the expertise to not only execute this conjugation successfully but also to troubleshoot and adapt it for their specific applications.
Chapter 1: The Molecular Toolkit - Understanding the Components
The efficacy of the this compound ester lies in the synergistic function of its three core components.
The Fluorophore: Carboxyfluorescein (CF)
Carboxyfluorescein is a derivative of fluorescein, one of the most common fluorescent dyes used in life sciences. Its enduring popularity stems from its high quantum yield and a peak excitation and emission in the visible spectrum (approx. 490 nm and 515 nm, respectively), making it compatible with standard fluorescence microscopy and detection instrumentation. The critical feature for conjugation is the "carboxy" group (a carboxylic acid), which serves as the chemical handle for activation into an amine-reactive NHS ester.
The Spacer: Polyethylene Glycol (PEG12)
The PEG12 linker is a discrete polyethylene glycol chain consisting of 12 ethylene glycol units. This spacer arm is not merely a passive connector; it imparts several advantageous properties to the conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer can improve the aqueous solubility of the final conjugate, which is particularly beneficial when labeling hydrophobic proteins.[1]
-
Reduced Steric Hindrance: The flexible, extended structure of the PEG12 arm physically separates the bulky carboxyfluorescein molecule from the target biomolecule. This separation minimizes the risk of the fluorophore interfering with the biological activity or binding interactions of the protein.[2][3]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the in vivo circulation half-life and reduce the immunogenicity of protein drugs.[4]
The Reactive Group: N-Hydroxysuccinimide (NHS) Ester
The N-hydroxysuccinimide ester is a highly efficient amine-reactive functional group.[5] It is formed by activating the carboxyl group of carboxyfluorescein with a carbodiimide, which then reacts with N-hydroxysuccinimide. This creates a semi-stable ester that is highly susceptible to nucleophilic attack by primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[6][7][8]
Chapter 2: The Core Mechanism - Amine-Reactive Conjugation
The conjugation process is a tale of competing reactions. The desired outcome is the efficient reaction of the NHS ester with a primary amine (aminolysis) to form a stable amide bond. However, the NHS ester is also susceptible to reaction with water (hydrolysis), which inactivates the reagent.
The Chemistry of NHS Ester Aminolysis
The core of the conjugation is a nucleophilic acyl substitution reaction.[9]
-
Nucleophilic Attack: The non-protonated primary amine on a biomolecule acts as a strong nucleophile. It attacks the carbonyl carbon of the NHS ester.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.[9]
-
Elimination of the Leaving Group: The intermediate collapses, and the N-hydroxysuccinimide anion is released as a leaving group.
-
Formation of a Stable Amide Bond: The final product is a highly stable covalent amide bond linking the carboxyfluorescein-PEG12 moiety to the target molecule.[9]
Key Reaction Parameters and Their Scientific Rationale
Controlling the reaction environment is paramount to maximizing the yield of the desired conjugate while minimizing hydrolysis.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | The primary amine must be in its non-protonated, nucleophilic state to react. This is favored at a pH above the pKa of the amine (~8.0-10.5 for lysine ε-amino groups). However, as pH increases, the rate of hydrolysis also increases significantly. The optimal pH range of 8.3-8.5 represents a critical compromise, maximizing aminolysis while managing the competing hydrolysis reaction.[7][8][10][11] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed at either temperature. Room temperature reactions are faster (e.g., 30-60 minutes), while reactions at 4°C are slower (e.g., 2 hours to overnight) but may be preferable for temperature-sensitive proteins.[10][12] Slower reaction rates at lower temperatures also reduce the rate of hydrolysis.[7] |
| Buffer Choice | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Crucially, avoid buffers containing primary amines, such as Tris and glycine. These buffers will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[8][12][13][14] |
| Stoichiometry | 5 to 20-fold molar excess of NHS ester | A molar excess of the labeling reagent is used to drive the reaction towards the formation of the conjugate, especially when the protein concentration is low.[12] The optimal ratio depends on the number of available amines on the target and the desired degree of labeling, and often requires empirical optimization.[15] |
The Competing Reaction: Hydrolysis
The primary competing reaction is the hydrolysis of the NHS ester by water.[7][9] This reaction is particularly problematic at higher pH values and in dilute protein solutions where the concentration of water is overwhelmingly higher than the concentration of primary amines.[7][16][17] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[7] This underscores the importance of preparing the NHS ester solution immediately before use and not attempting to store it in aqueous buffers.[12][18]
Chapter 3: Experimental Protocol - A Self-Validating Workflow
This protocol is designed as a self-validating system, incorporating checkpoints and characterization to ensure a successful outcome.
Pre-Conjugation Checklist & Preparation
-
Reagent Handling: The this compound ester is moisture-sensitive.[12][19] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Target Molecule Preparation: The biomolecule to be labeled must be in an amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 50 mM borate, pH 8.5).[18] If the protein is in a buffer like Tris or glycine, it must be exchanged into a suitable conjugation buffer using methods like dialysis or desalting columns.[12]
-
Solvent Preparation: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester.[11][20] DMF can degrade over time to form dimethylamine, which will react with the NHS ester; if a "fishy" odor is present, the DMF should not be used.[11][21]
Step-by-Step Conjugation Protocol
-
Prepare Protein Solution: Adjust the concentration of your protein in the chosen conjugation buffer. A concentration of 1-10 mg/mL is typical.[12]
-
Calculate Reagent Amount: Determine the volume of NHS ester stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point for antibodies).[12]
-
Dissolve NHS Ester: Immediately before use, dissolve the weighed this compound ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12][20] Do not prepare stock solutions for storage.[12][18]
-
Initiate Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of DMSO or DMF should ideally not exceed 10% of the total reaction volume.[12]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[12][22]
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[14] This will consume any unreacted NHS ester. Incubate for an additional 10-15 minutes.
Post-Conjugation Purification
Purification is essential to remove unreacted fluorophore, which can interfere with downstream applications and lead to inaccurate characterization.[23]
The most common method for purifying labeled proteins is gel filtration or desalting.[24]
-
Desalting Columns: Spin desalting columns are rapid and efficient for removing small molecules (like unreacted dye) from larger proteins.
-
Dialysis: This method is also effective but requires significantly more time.
Chapter 4: Characterization of the Conjugate
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule. It is a critical quality control parameter.[15] An optimal DOL ensures a strong fluorescent signal without causing issues like protein precipitation or loss of function due to over-labeling.[15]
The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorophore (~490 nm for carboxyfluorescein).
Formula for DOL: DOL = (A_max of Conjugate × ε_protein) / ((A_280 of Conjugate - (A_max of Conjugate × CF_280)) × ε_dye)
Where:
-
A_max: Absorbance at the fluorophore's maximum wavelength.
-
A_280: Absorbance at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of the dye at its A_max.
-
CF_280: Correction factor (A_280 / A_max of the free dye).
Confirming Conjugate Integrity
Techniques like SDS-PAGE can be used to visually confirm conjugation. The labeled protein will exhibit fluorescence under UV illumination, while the unlabeled protein will not. Mass spectrometry can provide a more precise confirmation of the conjugate's mass and the distribution of labeled species.
Chapter 5: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling | 1. Presence of primary amines (e.g., Tris, glycine) in the protein buffer. 2. Hydrolyzed/inactive NHS ester due to moisture or improper storage. 3. Incorrect reaction pH (too low). 4. Degraded DMF solvent containing dimethylamine. | 1. Perform buffer exchange into an amine-free buffer (PBS, Borate).[12] 2. Use a fresh vial of the NHS ester reagent. Always equilibrate to room temperature before opening.[12] 3. Verify the pH of the conjugation buffer is between 7.2 and 9.0.[10] 4. Use fresh, anhydrous grade DMF or DMSO.[11][21] |
| Protein Precipitation | 1. High degree of labeling (over-labeling) causing aggregation. 2. High concentration of organic solvent (DMSO/DMF). | 1. Reduce the molar excess of the NHS ester in the reaction.[15] 2. Ensure the final solvent concentration does not exceed 10%. |
| High Background Signal | Incomplete removal of unreacted free dye. | Repeat the purification step (desalting column or dialysis) until the flow-through/dialysate is free of color.[23] |
Conclusion
The conjugation of this compound ester to primary amines is a powerful and versatile technique rooted in fundamental principles of organic chemistry. Success hinges on a thorough understanding of the interplay between the desired aminolysis reaction and the competing hydrolysis reaction. By carefully controlling key parameters—most notably pH and the exclusion of extraneous nucleophiles—and by implementing a workflow that includes robust purification and characterization, researchers can reliably generate high-quality fluorescent bioconjugates. This guide provides the foundational knowledge not just to follow a protocol, but to rationally design, optimize, and troubleshoot conjugation strategies for advanced applications in research and development.
References
-
Fluidic Sciences. (2024). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
De, S., et al. (2018). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 1728, 1-19. [Link]
-
Lopacinska, J. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13264-13273. [Link]
-
Vakarova, E. S., et al. (2021). Synthesis and spectral characterization of the first fluorescein-tagged iron(ii) clathrochelates, their supramolecular interactions with globular proteins, and cellular uptake. Dalton Transactions, 50(7), 2499-2508. [Link]
-
Drienovska, I., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. Sensors and Actuators B: Chemical, 161(1), 389-396. [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]
-
Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. [Link]
-
Lopacinska, J. M., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed, 30(44), 13264-73. [Link]
-
Brandao, D., et al. (2020). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 92(15), 10388-10396. [Link]
- Bar-Shalom, D., et al. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
-
Coin, I., et al. (2013). Extending the Applicability of Carboxyfluorescein in Solid-Phase Synthesis. Bioconjugate Chemistry, 24(5), 876-884. [Link]
-
ResearchGate. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]
-
ResearchGate. (2020). Fluorescent Properties of Carboxyfluorescein Bifluorophores. [Link]
-
AxisPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications. [Link]
-
Smith, M. E. B., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(7), 2479-2482. [Link]
-
Crawford, R., et al. (2015). Optimized delivery of fluorescently labeled proteins in live bacteria using electroporation. Biophysical Journal, 108(1), 19-28. [Link]
-
ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. [Link]
-
Matuszak, G. P., et al. (1993). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Journal of the American Chemical Society, 115(6), 2552-2557. [Link]
-
Fidabio. (2023, December 20). How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows. [Link]
-
Chen, Y., et al. (2024). Development and Preclinical Evaluation of a Novel 68Ga-Labeled Peptide Probe Targeting CD105 for Tumor Imaging. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. [Link]
-
Thermo Fisher Scientific. (2019, December 26). How to detect your target proteins using fluorescence-based reagents. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. fluidic.com [fluidic.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. neb.com [neb.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. interchim.fr [interchim.fr]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 23. How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows | Fidabio [fidabio.com]
- 24. youtube.com [youtube.com]
Strategic Implementation of Long-Chain PEG Spacers in Bioconjugation
Executive Summary
In the precise architecture of bioconjugates—whether Antibody-Drug Conjugates (ADCs), PROTACs, or biosensors—the linker is rarely just a bridge; it is a functional component that dictates pharmacokinetics, solubility, and binding thermodynamics. While short alkyl or PEG linkers (PEG2–4) suffice for simple connectivity, long-chain PEG spacers (typically discrete PEG
This guide analyzes the physicochemical utility of long-chain PEGs, contrasting the "brush" vs. "mushroom" regimes on surfaces and the "hydration shell" effect in ADCs. It provides a validated protocol for heterobifunctional coupling and addresses the critical regulatory shift from polydisperse to discrete (
The Physics of Spacer Length: Beyond Connectivity
To deploy long-chain PEGs effectively, one must understand the polymer physics governing their behavior in solution. Unlike rigid alkyl chains, long PEGs behave according to the Worm-Like Chain (WLC) model.
The Hydration Shell & Hydrodynamic Volume
A long PEG chain recruits water molecules via hydrogen bonding with its ether oxygens (2–3 water molecules per ethylene glycol unit). This creates a "hydration shell" that significantly increases the hydrodynamic volume of the conjugate.[1]
-
Benefit: This shell masks the physicochemical properties of the payload. For hydrophobic cytotoxic payloads (e.g., PBD dimers), this prevents aggregation and reduces clearance by the Reticuloendothelial System (RES).
-
Mechanism: The high motional freedom of the PEG chain creates a "cloud" of steric exclusion, preventing proteases from accessing the linkage site (unless a specific cleavable sequence is engineered).
Surface Regimes: Brush vs. Mushroom
When immobilizing ligands on biosensors (e.g., SPR chips, ELISA plates), the grafting density (
-
Mushroom Regime (Low Density): Long PEG chains coil near the surface. This can inadvertently bury the ligand if the chain is too long relative to the ligand size.
-
Brush Regime (High Density): Chains are forced to extend away from the surface due to steric repulsion between neighbors. This projects the ligand into the bulk solvent, maximizing antigen capture efficiency.
Critical Applications
Antibody-Drug Conjugates (ADCs): Solubility Masking
The "hydrophobicity masking" effect is the primary driver for using long PEGs in ADCs.
-
Challenge: Highly potent payloads (maytansinoids, auristatins) are hydrophobic. Conjugating 4–8 of them to an antibody (DAR 4–8) often destabilizes the antibody, causing precipitation.
-
Solution: Incorporating a PEG8–PEG24 spacer acts as a solubilizing shield.
-
Data Insight: Research indicates that while PEG linkers improve solubility, there is a "Goldilocks" length. Extremely long PEGs can sometimes hinder cellular internalization or reduce binding affinity due to steric interference [1].
PROTACs: The Ternary Complex
In Proteolysis Targeting Chimeras (PROTACs), the linker connects an E3 ligase ligand and a Target Protein ligand.[2][3]
-
Requirement: The linker must be long enough to allow the two proteins to come together without steric clash, but short enough to prevent the "Hook Effect" (where the linker allows the molecules to act independently rather than cooperatively).
-
PEG Role: PEG chains provide the necessary flexibility and water solubility for these often large, "drug-like" molecules.[1] Discrete PEGs are essential here to establish precise Structure-Activity Relationships (SAR) regarding linker length vs. degradation efficiency [2].
Surface Immobilization & Biosensors
Short linkers often lead to steric hindrance where the antibody's binding site is obstructed by the surface itself.
-
Application: Using a PEG spacer (MW 2k–5k) moves the paratope away from the surface boundary layer.
-
Outcome: Studies show that antibodies immobilized via PEG spacers exhibit significantly higher antigen capture efficiency compared to direct covalent attachment, particularly for large antigens [3].[4]
The Regulatory Shift: Discrete ( ) vs. Polydisperse
Historically, "PEG 2000" meant a bell-curve distribution of molecular weights. In modern drug development, this is becoming unacceptable for small-molecule conjugates.
| Feature | Polydisperse PEG | Discrete ( |
| Composition | Mixture of chain lengths (Gaussian distribution) | Single, defined molecular weight |
| Characterization | Average MW ( | Exact Mass (MS), Purity (HPLC) |
| Regulatory (CMC) | Harder to validate batch-to-batch consistency | Simplified analytics; treated as a single chemical entity |
| Use Case | Nanoparticle coating, PEGylated proteins (e.g., PEG-Interferon) | ADCs, PROTACs, Small molecule linkers |
Recommendation: For any application involving defined stoichiometry (ADCs, PROTACs), use Discrete PEGs to ensure reproducibility and regulatory compliance [4].
Master Protocol: Heterobifunctional Conjugation
Workflow: Two-step conjugation of a Thiol-protein (e.g., Antibody fragment) and an Amine-target (e.g., Drug or Surface) using an NHS-PEG
Experimental Logic
-
Stepwise Control: We perform the NHS reaction first (pH 7.2) and the Maleimide reaction second (pH 6.5–7.0).
-
Why? Maleimides are stable at acidic/neutral pH but hydrolyze rapidly >pH 8.0. NHS esters require pH 7–9 but hydrolyze quickly in water.[5] By reacting NHS first in a controlled buffer, we secure the amine bond before exposing the sensitive maleimide to the thiol target [5].
Visual Workflow
Figure 1: Stepwise heterobifunctional conjugation workflow ensuring maleimide stability.
Detailed Methodology
Materials:
-
Target Molecule A (Amine-containing)[5]
-
Target Molecule B (Thiol-containing, e.g., reduced antibody)
-
Linker: NHS-dPEG
-Maleimide (Discrete) -
Buffer A: PBS + 10mM EDTA, pH 7.2 (Amine-free!)
-
Buffer B: PBS + 10mM EDTA, pH 6.5
Procedure:
-
Activation (Amine Coupling):
-
Dissolve Target A in Buffer A.
-
Add 10–20 molar excess of NHS-PEG-Maleimide (dissolved in dry DMSO/DMA immediately before use).
-
Incubate 30–60 min at Room Temp (RT).
-
Critical: Remove excess linker immediately using a Desalting Column (e.g., Zeba Spin) equilibrated in Buffer B . If you skip this, excess linker will cap your thiols in the next step.
-
-
Conjugation (Thiol Coupling):
-
Mix the purified "Maleimide-activated Target A" with Target B (Thiol) in Buffer B.
-
Molar ratio depends on desired DAR (typically 3:1 to 5:1 Linker:Protein).
-
Incubate 2 hours at 4°C or 1 hour at RT.
-
-
Quenching:
-
Add excess Cysteine or Mercaptoethanol to quench remaining maleimide groups.
-
-
Validation:
-
Analyze via SDS-PAGE (mass shift) or HIC-HPLC (hydrophobicity shift).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Dissolve linker in dry solvent (DMSO) immediately before use. Do not store aqueous stock. |
| Precipitation | Hydrophobic payload | Increase PEG spacer length (e.g., PEG12 |
| Crosslinking/Aggregation | Disulfide formation | Ensure thiols are reduced (TCEP/DTT) and EDTA is present to prevent metal-catalyzed oxidation. |
| Maleimide Hydrolysis | pH too high during Step 2 | Ensure Step 2 buffer is pH 6.5–7.0. Above pH 7.5, maleimide ring opens or reacts with amines. |
References
-
Vertex AI Search (RSC). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. [Link]
-
ResearchGate (J. Ind. Microb). Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies. [Link]
-
AxisPharm. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG. [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Antibody Labeling with Carboxyfluorescein-PEG12-NHS
Abstract & Technical Rationale
Fluorescein (FAM) is a gold-standard fluorophore for flow cytometry and immunofluorescence due to its high quantum yield and compatibility with the 488 nm argon laser line.[1] However, "naked" Carboxyfluorescein-NHS reagents suffer from significant hydrophobicity, often leading to antibody precipitation and fluorescence quenching (self-quenching) at high Degrees of Labeling (DOL).[1][2]
This protocol utilizes Carboxyfluorescein-PEG12-NHS , a third-generation reagent.[1][2] The inclusion of a 12-unit Polyethylene Glycol (PEG) spacer serves two critical physical functions:
-
Solubility Enhancement: The hydrophilic PEG chain acts as a solvation shield, preventing the hydrophobic fluorophore from destabilizing the antibody structure.[3]
-
Spatial Separation: It reduces steric hindrance and prevents fluorophore-fluorophore quenching by maintaining distance between dye molecules on the antibody surface.
Chemical Mechanism
The labeling reaction relies on N-hydroxysuccinimide (NHS) ester chemistry.[1][2][4][5][6][7][8] The NHS ester on the reagent undergoes nucleophilic attack by primary amines (
Key Reaction Parameters:
-
Optimal pH: 8.3 – 8.5 (Favors acylation over hydrolysis).[1][2][8][9]
-
Competitors: Primary amines (Tris, Glycine) must be removed.[1]
-
Hydrolysis: The NHS group is moisture-sensitive and competes with water.[1] High protein concentration favors the desired reaction.
Figure 1: Reaction Pathway & Workflow
Caption: Schematic of the NHS-ester conjugation showing the nucleophilic attack by lysine residues and the competing hydrolysis pathway.
Pre-Labeling Validation (The "Self-Validating" System)[1][2]
Before opening the reagent vial, the antibody sample must pass the following "Go/No-Go" checklist to ensure protocol success.
| Parameter | Requirement | Why? | Action if Failed |
| Buffer Composition | NO Tris, Glycine, BSA, or Azide.[1][2] | Tris/Glycine react with NHS (permanent loss).[1][4] BSA absorbs dye. Azide inhibits peroxidase (if used later).[1][2] | MUST dialyze or desalt into PBS or Borate buffer. |
| pH | 7.5 – 8.5 | pH < 7.0 protonates amines (unreactive).[1][2] pH > 9.0 accelerates hydrolysis. | Adjust with 1M Sodium Bicarbonate (pH 9.0).[1][2] |
| Concentration | > 1.0 mg/mL | High concentration drives reaction kinetics over hydrolysis.[1] | Concentrate using a spin filter (e.g., 10k MWCO).[1] |
Materials & Equipment
-
Antibody: Purified IgG (free of carrier proteins).[1]
-
Reaction Buffer: 100 mM Sodium Bicarbonate (pH 8.3) OR 1x PBS adjusted with bicarbonate.[1]
-
Solvent: Anhydrous DMSO or DMF (High quality, amine-free).[1][2]
-
Purification: Desalting columns (e.g., Sephadex G-25, PD-10) or Dialysis Cassettes (10k MWCO).[1][2]
Step-by-Step Protocol
Step 1: Antibody Preparation[1][4]
-
Quantify antibody concentration using
.[1][10] -
If the antibody is in a compatible buffer (PBS), add 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to raise the pH to ~8.3.
-
Example: To 100 µL IgG, add 10 µL 1M Bicarbonate.
-
Step 2: Reagent Preparation (Critical)[1][2]
-
Scientist's Note: NHS esters hydrolyze in minutes if exposed to moisture.
-
Equilibrate the reagent vial to room temperature before opening to prevent condensation.[4]
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM .
Step 3: Reaction Setup
Mix the antibody and dye.[4][5] The optimal Molar Excess (Dye:Protein) for PEGylated reagents is typically 15x to 20x .
Molar Excess Table (for 1 mg/mL IgG):
| Target DOL | Recommended Molar Excess |
| Low (1-3 dyes/IgG) | 10x |
| Standard (4-7 dyes/IgG) | 15x - 20x |
| High (>8 dyes/IgG) | 25x+ (PEG12 allows this without precip.) |
-
Add the calculated volume of Dye/DMSO to the Antibody solution.
-
Vortex immediately and gently.
-
Incubate: 1 hour at Room Temperature (RT) in the dark, with gentle rotation.
Step 4: Purification[1][2][11]
-
Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with PBS (pH 7.2).[1][2]
-
Apply the reaction mixture to the column.
-
Elute the labeled protein. The "fast" band is your conjugate; the "slow" yellow band retained in the column is free dye.
Post-Labeling Analysis (DOL Calculation)
To validate the experiment, you must calculate the Degree of Labeling (DOL). This requires correcting for the fluorophore's absorbance at 280 nm.
Constants for Carboxyfluorescein (FAM):
- (Extinction Coeff.[1][2] at 495 nm): 75,000 M⁻¹cm⁻¹ [1][2]
- (Extinction Coeff.[1][2] at 280 nm): 210,000 M⁻¹cm⁻¹ (for standard IgG)[1][2]
-
CF (Correction Factor 280nm): 0.18 (Absorbance of FAM at 280nm relative to 495nm).[1][2]
Formula:
[1][2] [1][2]Troubleshooting & Optimization
Use this logic flow to diagnose issues with low labeling or precipitation.
Figure 2: Troubleshooting Decision Matrix
Caption: Diagnostic flowchart for addressing common conjugation failures.
References
-
Thermo Fisher Scientific. "NHS-Fluorescein User Guide."[1][2] Thermo Fisher Scientific Protocols.Link[1][2]
-
BOC Sciences. "Antibody Conjugation Protocols: A Complete Step-by-Step Guide."[1][2] BOC Sciences Application Notes.
-
AAT Bioquest. "Correction Factor [FAM (Carboxyfluorescein)]."[1][2][11] Quest Database.[11]Link
-
BenchChem. "The Strategic Advantage of PEG Spacers in Fluorescent Probe Design." BenchChem Technical Guides.[3]Link
-
Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." Lumiprobe Protocols.[8]Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Correction Factor [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
Optimal pH Conditions for Carboxyfluorescein-PEG12-NHS Conjugation
Application Note & Protocol Guide
Executive Summary
The conjugation of Carboxyfluorescein-PEG12-NHS to biomolecules is a precision chemistry workflow where pH is the single most critical variable.[1][2] This guide moves beyond standard "recipe" protocols to explain the mechanistic competition between aminolysis (the desired labeling reaction) and hydrolysis (the degradation of the reagent).
While standard protocols often suggest a broad range (pH 7.0–9.0), optimal labeling with this compound requires a narrower window—typically pH 8.3 ± 0.2 for general lysine labeling. This specific set-point maximizes the deprotonation of lysine
Part 1: The Chemistry of Conjugation
The Reaction Mechanism
The core reaction relies on N-hydroxysuccinimide (NHS) ester chemistry.[1][3] The NHS ester on the Carboxyfluorescein-PEG12 reagent is an activated electrophile. It targets nucleophilic primary amines (
-
The Driver: Nucleophilic attack by the unprotonated amine (
) on the carbonyl carbon of the NHS ester. -
The Leaving Group: N-hydroxysuccinimide (NHS) is released.[3][4]
-
The Result: A stable amide bond connecting the fluorophore to the protein.
The Role of the PEG12 Spacer
Unlike standard 5(6)-Carboxyfluorescein NHS esters, which are hydrophobic and can cause protein precipitation or fluorescence quenching due to dye stacking, the PEG12 (polyethylene glycol) spacer provides critical advantages:
-
Solubility: It renders the reagent highly water-soluble, reducing the requirement for high percentages of organic co-solvents (DMSO/DMF).
-
Flexibility: It reduces steric hindrance, allowing the NHS group to access "buried" lysines that short-linker reagents cannot reach.
-
Photophysics: It spatially separates the fluorophore from the protein surface, reducing quenching effects.
The Hydrolysis Competitor
Water is also a nucleophile. In aqueous buffers, water competes with the protein amines to attack the NHS ester. This side reaction (hydrolysis) cleaves the reactive group, generating a non-reactive carboxylic acid and wasting the reagent.
Key Insight: The rate of hydrolysis increases exponentially with pH.
Part 2: The pH Conundrum (Optimization)
The "Optimal pH" is a trade-off between two competing kinetic factors: Amine Reactivity vs. Reagent Stability .
pKa Considerations
For an amine to react, it must be deprotonated (neutral). Protonated amines (
| Functional Group | Typical pKa | Status at pH 7.0 | Status at pH 8.5 |
| N-terminal | 7.6 – 8.0 | ~50% Reactive | >90% Reactive |
| Lysine | ~10.5 | <0.1% Reactive | ~1% Reactive |
Note: Even though only ~1% of Lysines are deprotonated at pH 8.5, the high abundance of Lysines on protein surfaces drives the reaction forward via equilibrium shifts.
Reagent Half-Life Data
The stability of the NHS ester is inversely proportional to pH.[5]
| pH Condition | NHS Ester Half-Life ( | Implication |
| pH 7.0 | 4 – 5 hours | Reaction is slow; reagent is stable. Good for N-terminal targeting. |
| pH 8.0 | ~1 hour | Balanced window. |
| pH 8.6 | ~10 minutes | Critical Zone. Reaction is fast, but reagent degrades rapidly. |
Visualizing the Competition
The following diagram illustrates the kinetic competition that dictates your yield.
Figure 1: Kinetic competition between aminolysis (green) and hydrolysis (red). At optimal pH 8.3, aminolysis is favored before the reagent hydrolyzes.
Part 3: Strategic Protocol Design
Buffer Selection Guide
The choice of buffer is as critical as the pH. Never use primary amine buffers (Tris, Glycine) for the conjugation step, as they will act as scavenger sponges, reacting with the NHS ester before it touches your protein.[6]
| Buffer System | Recommended? | Notes |
| Sodium Bicarbonate (0.1 M) | YES (Gold Standard) | Ideal buffering capacity at pH 8.3 – 8.5. |
| PBS (Phosphate Buffered Saline) | YES | Good for pH 7.2 – 8.[3]0. Less effective for high-density Lysine labeling. |
| HEPES | YES | Good alternative to Bicarbonate; stable pH control. |
| Tris (Tris-HCl) | NO | Contains primary amines.[3] Use only for quenching. |
| Glycine | NO | Contains primary amines.[3] Use only for quenching. |
Step-by-Step Protocol
Target: Labeling 1 mg IgG Antibody with this compound. Target pH: 8.3
Phase 1: Preparation
-
Protein Preparation:
-
Ensure protein is in an amine-free buffer (e.g., PBS or Borate).
-
If protein is in Tris, perform a buffer exchange using a Zeba spin column or dialysis into 0.1 M Sodium Bicarbonate, pH 8.3 .
-
Concentration: Ideally 1–10 mg/mL.[6] Higher concentrations improve labeling efficiency by favoring bimolecular kinetics over unimolecular hydrolysis.
-
-
Reagent Preparation:
Phase 2: Conjugation
-
Calculation: Determine the molar excess.
-
For antibodies (IgG, ~150 kDa), a 15x to 20x molar excess of reagent is recommended due to the PEG spacer's large hydrodynamic radius.
-
-
Mixing:
-
Add the calculated volume of NHS-reagent to the protein solution.[6]
-
Critical Rule: Ensure the final organic solvent (DMSO/DMF) concentration is <10% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature or 2 hours on ice .
-
Protect from light (foil wrap) to prevent photobleaching of the fluorescein.
-
Phase 3: Quenching & Purification
-
Quenching (Stop Reaction):
-
Add 1 M Tris (pH 8.0) to a final concentration of 50–100 mM.
-
Incubate for 15 minutes. The Tris amine will rapidly scavenge any remaining NHS ester, preventing non-specific binding during purification.
-
-
Purification:
-
Remove excess free dye using a Desalting Column (e.g., PD-10 or Zeba Spin, 7K MWCO) equilibrated with PBS (pH 7.4).
-
Why: The PEG12 linker increases the molecular weight of the free dye; ensure your desalting method has appropriate resolution.
-
Workflow Diagram
Figure 2: Operational workflow for optimal conjugation.
Part 4: Quality Control & Validation
After purification, you must validate the Degree of Labeling (DOL).
UV-Vis Spectroscopy
Measure absorbance at 280 nm (
Correction Factor (CF): Carboxyfluorescein absorbs slightly at 280 nm. You must correct the protein absorbance.
-
CF for Carboxyfluorescein
(Check specific CoA).
Formula:
-
(Carboxyfluorescein)
(at pH > 8.0). -
Note: Absorbance of fluorescein is pH dependent. Dilute sample in pH 8.0 buffer for accurate measurement.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. Retrieved October 24, 2023.
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved October 24, 2023.
-
BroadPharm. (2022).[6] Protocol for PEG NHS Ester. Retrieved October 24, 2023.
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of conjugation reactions. Chemical Society Reviews, 44(15), 5495-5551.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
Mastering the Preparation of Carboxyfluorescein-PEG12-NHS Stock Solutions: A Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, handling, and quality control of Carboxyfluorescein-PEG12-NHS stock solutions. Adherence to these guidelines is critical for ensuring the integrity and reactivity of this versatile fluorescent labeling reagent, thereby guaranteeing reproducible and reliable results in bioconjugation and other labeling applications.
Introduction: The Versatility of this compound
This compound is a popular fluorescent labeling reagent that combines the bright, green fluorescence of carboxyfluorescein with a hydrophilic 12-unit polyethylene glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure offers several advantages in bioconjugation:
-
Bright and Stable Fluorescence: The carboxyfluorescein moiety provides a strong fluorescent signal with excitation and emission maxima around 495 nm and 520 nm, respectively, making it compatible with standard fluorescein filter sets[1].
-
Enhanced Solubility: The hydrophilic PEG12 spacer significantly improves the aqueous solubility of the labeled molecule, which is particularly beneficial when working with proteins and other biomolecules that may have limited solubility in organic solvents[2][3].
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance between the fluorescent label and the target biomolecule, helping to preserve the biological activity of the labeled species.
-
Specific Amine Reactivity: The NHS ester group reacts efficiently and specifically with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) under mild basic conditions to form stable amide bonds[4][5].
This reagent is widely employed in various applications, including the preparation of antibody-drug conjugates (ADCs), fluorescent probes for immunoassays, and tracers for cellular imaging.
Core Principles: Ensuring the Integrity of an Amine-Reactive Reagent
The utility of this compound is intrinsically linked to the reactivity of its NHS ester group. This functional group is highly susceptible to hydrolysis, a chemical reaction with water that renders the reagent inactive. Therefore, the central principle governing the handling and storage of this compound is the stringent exclusion of moisture.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 1073.10 g/mol | [1][2][6] |
| Appearance | Orange/yellow solid | [7] |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [7] |
| Target Moiety | Primary Amines (-NH₂) | [4][5] |
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). This concentration is suitable for most labeling applications and allows for convenient dilution into the final reaction mixture.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Argon or nitrogen gas (optional, but recommended)
Step-by-Step Procedure
-
Equilibrate the Reagent: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would lead to hydrolysis of the NHS ester[8].
-
Weigh the Reagent: In a fume hood, carefully weigh out the desired amount of this compound into a clean, dry microcentrifuge tube. For example, to prepare 100 µL of a 10 mM stock solution, you would need 1.073 mg of the reagent.
-
Add Anhydrous Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube. It is imperative to use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle that has been protected from moisture.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and orange/yellow in color. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Inert Gas Overlay (Optional): For extended storage, it is recommended to overlay the stock solution with an inert gas like argon or nitrogen before capping. This displaces any residual air and moisture in the headspace of the tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in fresh, tightly sealed microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and the introduction of moisture during repeated use. Store the aliquots at -20°C, protected from light.
Protocol 2: Quality Control of the Stock Solution
Verifying the concentration and integrity of your this compound stock solution is a crucial step for ensuring the reproducibility of your labeling experiments. This can be achieved through spectrophotometric analysis.
Materials
-
Prepared this compound stock solution (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Step-by-Step Procedure
-
Prepare a Diluted Working Solution: Prepare a 1:1000 dilution of your 10 mM stock solution in 0.1 M sodium bicarbonate buffer (pH 9.0). For example, add 1 µL of the stock solution to 999 µL of the buffer. This high pH will hydrolyze the NHS ester, leaving the carboxyfluorescein fluorophore.
-
Measure Absorbance: Using the same buffer as a blank, measure the absorbance of the diluted solution at the maximum absorbance wavelength of carboxyfluorescein (~493 nm).
-
Calculate Concentration: Use the Beer-Lambert law to calculate the concentration of the diluted solution:
A = εbc
Where:
-
A is the measured absorbance at ~493 nm.
-
ε is the molar extinction coefficient of carboxyfluorescein at this wavelength and pH, which is approximately 83,000 M⁻¹cm⁻¹[9].
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the dye in Molarity (M).
-
-
Verify Stock Concentration: The calculated concentration of the diluted solution should be approximately 10 µM. If the concentration is significantly lower, it may indicate incomplete dissolution, weighing errors, or degradation of the stock solution.
Storage and Stability: Preserving Reactivity
Proper storage is paramount for maintaining the reactivity of your this compound stock solution.
-
Solid Form: Store the solid reagent at -20°C in a desiccated container, protected from light.
-
Stock Solution: Store aliquots of the stock solution in anhydrous DMSO at -20°C, protected from light. While some sources suggest that NHS esters in anhydrous DMF can be stored for 1-2 months at -20°C, it is best practice to use the stock solution within a few weeks of preparation. Avoid repeated freeze-thaw cycles.
Causality of Degradation: The primary mechanism of degradation is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid. This reaction is accelerated by increasing pH and temperature. The use of anhydrous solvents and low storage temperatures significantly mitigates this degradation pathway.
Workflow Diagram
Caption: Workflow for the preparation, quality control, and storage of this compound stock solutions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of the NHS ester in the stock solution. | Prepare a fresh stock solution using anhydrous solvent. Ensure the reagent vial is warmed to room temperature before opening. |
| Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH between 7.2 and 8.5. | |
| Inaccurate Stock Concentration | Incomplete dissolution of the solid. | Vortex thoroughly and consider gentle warming. Visually inspect for any undissolved particles. |
| Weighing error. | Use a calibrated analytical balance and ensure it is level and free from drafts. | |
| Precipitation of the Reagent | Exceeding the solubility limit. | While highly soluble in DMSO, if precipitation occurs, warm the solution gently and vortex. Consider preparing a slightly more dilute stock solution. |
| Introduction of aqueous buffer into the DMSO stock. | Use dedicated pipettes and tips for organic solvents and aqueous buffers to prevent cross-contamination. |
Conclusion
The successful use of this compound in research and development hinges on the careful preparation and handling of its stock solutions. By understanding the chemical principles behind its reactivity and stability, and by adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent and achieve consistent, reliable results in their labeling applications.
References
-
CD Bioparticles. This compound. [Link]
-
Nanocs. Fluorescein PEG NHS, MW 1000, 2000, 3400, 5000, 10k, 20k. [Link]
-
emp BIOTECH. 5(6)-Carboxyfluorescein NHS ester ~(5(6)-FAM SE), mixed isomers. [Link]
-
ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]
-
Amerigo Scientific. This compound. [Link]
-
AxisPharm. Protocol for PEG NHS Reagents. [Link]
-
Loschmidt Laboratories. Conjugation of 5(6)-carboxyfluorescein and 5(6). [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol. [Link]
-
ResearchGate. pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. [Link]
-
Glen Research. extinction coefficients and fluorescence data. [Link]
-
ResearchGate. Does anyone have a protocol to prepare liposomes containing 100mM 5(6)-carboxyfluorescein?. [Link]
-
University of Barcelona. Site-specific, Reversible and Fluorescent Immobilization of Proteins on CrAsH-modified surfaces - Supporting Information. [Link]
Sources
- 1. 2246595-66-2 | this compound - Moldb [moldb.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG12-NHS ester, 2093934-94-0 | BroadPharm [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
purification of Carboxyfluorescein-PEG12-NHS conjugates using size exclusion chromatography
An In-depth Guide to the Purification of Carboxyfluorescein-PEG12-NHS Conjugates Using Size Exclusion Chromatography
Introduction: The Challenge of Heterogeneity in Bioconjugation
The covalent attachment of functional moieties like Polyethylene Glycol (PEG) linkers and fluorescent dyes to biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. The this compound ester is a prime example of a heterobifunctional reagent designed for this purpose. It combines the bright green fluorescence of Carboxyfluorescein for detection, a 12-unit PEG spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on target molecules such as proteins, antibodies, or peptides.
The conjugation reaction, however, rarely proceeds to 100% completion and is often accompanied by side reactions. The result is a heterogeneous mixture containing the desired fluorescently-labeled bioconjugate, unreacted starting materials, and byproducts from NHS-ester hydrolysis. For any downstream application, from cellular imaging to quantitative assays, the robust purification of the active conjugate from these contaminants is not just recommended—it is imperative.
This application note provides a detailed technical guide and protocol for the purification of such conjugates using Size Exclusion Chromatography (SEC). We will delve into the causality behind methodological choices, present a self-validating protocol, and offer insights gleaned from extensive field experience to empower researchers to achieve high-purity conjugates.
Part 1: Foundational Principles – The "Why" Behind the Method
A successful purification strategy is built on a solid understanding of the underlying chemistry of the components and the separation technique.
The Chemistry of Conjugation and Its Side-Reactions
The core of the conjugation process is the reaction between the NHS ester and a primary amine (-NH₂) on a target biomolecule. This reaction proceeds via nucleophilic acyl substitution to form a stable, covalent amide bond[1][2].
-
The Desired Reaction (Aminolysis): The reaction is highly dependent on pH. The target amine must be in its unprotonated, nucleophilic state, which is favored at a pH above its pKa. Therefore, reactions are typically performed in buffers with a pH of 7.2 to 8.5[3][4].
-
The Competing Reaction (Hydrolysis): The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the reagent inactive. The rate of hydrolysis increases significantly with pH[1][3]. For instance, the half-life of a typical NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6-9.0[1][3][5].
This kinetic competition between aminolysis and hydrolysis is the primary reason why purification is essential. A carefully controlled reaction pH (typically 8.0-8.5) is a compromise to ensure the amine is sufficiently reactive while minimizing the rate of hydrolysis[5][].
The Principle of Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius, or size in solution[7][8][9]. The chromatography column is packed with porous beads (the stationary phase). As the sample mixture travels through the column carried by the mobile phase, the separation occurs[][11]:
-
Large Molecules: Molecules larger than the largest pores in the beads cannot enter them. They are excluded and travel only through the space between the beads (the interstitial volume), eluting from the column first[7][9].
-
Small Molecules: Smaller molecules can diffuse into the pores of the beads, increasing the volume they must traverse. This retards their progress through the column, causing them to elute later[7][9].
This mechanism makes SEC the ideal method for this application. The newly formed bioconjugate will have a significantly larger hydrodynamic radius than the small-molecule this compound reagent (reacted or unreacted). SEC exploits this size difference to achieve a clean separation[]. It is considered the mildest of all chromatography techniques because there is no binding interaction between the analyte and the stationary phase, which helps preserve the biological activity of the purified molecule[13].
Part 2: Strategic Protocol Design
Success in SEC purification hinges on the careful selection of the column, mobile phase, and operating parameters. These choices directly impact resolution, yield, and the integrity of the final product.
Critical Parameter Selection
1. SEC Resin and Column Selection: The choice of resin is the most critical factor for achieving resolution[13]. The key parameter is the fractionation range , which defines the molecular weight range that can be effectively separated[14].
-
Causality: To separate a large bioconjugate (e.g., an antibody of ~150 kDa) from a small PEG reagent (~1 kDa), you must select a resin whose fractionation range includes the small reagent but ideally excludes the large conjugate. The conjugate should elute near the exclusion limit (the size of the smallest molecule completely excluded from the pores), while the free PEG reagent should be well-retained and elute much later[14]. A longer column (e.g., 30-60 cm) will increase the path length and generally improve resolution[13].
| Resin Example | Typical Fractionation Range (Da, globular proteins) | Application Suitability |
| Superdex™ 200 Increase | 10,000 – 600,000 | Excellent for separating large protein conjugates from small reagents. |
| Superdex™ 75 Increase | 3,000 – 70,000 | Ideal for smaller protein/large peptide conjugates. |
| Sephadex™ G-25 | 1,000 – 5,000 | Primarily used for group separations like desalting; can be effective for very large conjugates. |
| TSKgel G2000 SW | 5,000 - 150,000 | A silica-based option suitable for analytical scale separations. |
| (Note: Fractionation ranges are approximate and can be influenced by molecular shape and mobile phase conditions. Always consult the manufacturer's guide.) |
2. Mobile Phase Composition: The mobile phase in SEC does not directly create the separation but is crucial for maintaining sample integrity and preventing unwanted secondary interactions with the stationary phase[13][15].
-
Causality: An ideal mobile phase should be a good solvent for the conjugate and prevent any ionic or hydrophobic interactions that can cause peak tailing, broadening, or delayed elution[9].
-
Buffer System: A phosphate buffer at physiological pH (e.g., 50 mM sodium phosphate, pH 7.0-7.4) is a standard choice that maintains the native structure of most proteins[9][13].
-
Ionic Strength: The inclusion of salt (e.g., 100-150 mM NaCl) is critical to disrupt potential weak ionic interactions between the analyte and any residual charges on the resin surface[9][13].
-
Fluorescein Considerations: Carboxyfluorescein's fluorescence is pH-sensitive and can be quenched at acidic pH[16][17]. Maintaining a neutral to slightly alkaline pH ensures a stable and bright fluorescent signal for detection.
-
3. Flow Rate and Sample Volume: SEC is a diffusion-limited technique, meaning there is a trade-off between speed and resolution.
-
Causality: A lower flow rate allows more time for molecules to diffuse into and out of the pores, leading to better separation (sharper peaks). For high-resolution preparative separations, a low flow rate is recommended[13]. Furthermore, the sample volume should be kept small, typically 0.5% to 2% of the total column volume, to prevent excessive band broadening that would compromise resolution[8][13]. Overloading the column will cause peaks to overlap[8].
Part 3: Experimental Protocol & Workflow
This protocol outlines a self-validating system for the purification and subsequent characterization of a bioconjugate.
Materials and Equipment
-
Chromatography System: HPLC or FPLC system with a pump, injector, and UV-Vis detector.
-
SEC Column: Pre-packed column selected based on the principles in section 2.1.
-
Detector: UV-Vis detector capable of monitoring at least two wavelengths (e.g., 280 nm for protein, ~494 nm for fluorescein). A differential refractive index (dRI) detector can also be valuable for PEG analysis[18].
-
Reagents:
-
Crude this compound conjugate reaction mixture.
-
Sodium Phosphate (monobasic and dibasic)
-
Sodium Chloride (NaCl)
-
High-purity water
-
-
Supplies: 0.22 µm filters, sample vials, fraction collection tubes.
Step-by-Step Methodology
Step 1: Mobile Phase and System Preparation
-
Prepare Mobile Phase: Prepare an isocratic mobile phase of 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Filter and Degas: Filter the buffer through a 0.22 µm membrane and degas thoroughly to prevent air bubbles from entering the system and disrupting the column bed.
-
Install and Equilibrate Column: Install the selected SEC column onto the system. Purge the system with the mobile phase and then equilibrate the column at a defined flow rate (e.g., 0.5 mL/min for a typical analytical/semi-prep column) for at least 2-3 column volumes, or until a stable baseline is achieved on the detector.
Step 2: Sample Preparation and Injection
-
Prepare Sample: If the crude reaction mixture is lyophilized, reconstitute it in a small volume of the mobile phase. If it is in a reaction buffer (e.g., a high pH buffer), it is often best to use it directly to avoid precipitation, provided the volume is small.
-
Filter Sample: Centrifuge the sample at >10,000 x g for 5-10 minutes or filter through a 0.22 µm spin filter to remove any particulates that could clog the column.
-
Inject Sample: Inject a small volume of the prepared sample onto the equilibrated column. The optimal volume is typically 1-2% of the column's total volume[13].
| Parameter | Typical Setting | Rationale |
| Mobile Phase | 50 mM Na-Phosphate, 150 mM NaCl, pH 7.4 | Maintains protein stability and prevents secondary interactions[9][13]. |
| Column | e.g., Superdex 200 Increase 10/300 GL | Provides high resolution for protein-sized conjugates[14]. |
| Flow Rate | 0.5 mL/min | A balance between resolution and run time. Lower for higher resolution. |
| Sample Volume | 50-200 µL (for a 24 mL column) | Small volume is critical for sharp peaks and good resolution[8]. |
| Detection | 280 nm and 494 nm | Simultaneous monitoring of protein and the fluorescein tag[19][20]. |
Step 3: Elution Monitoring and Fraction Collection
-
Monitor Elution: Monitor the column effluent at both 280 nm (for protein absorbance) and 494 nm (the absorbance maximum for fluorescein)[19].
-
Identify Peaks: You will typically observe at least two major peaks.
-
Peak 1 (Early Elution): This peak should absorb at both 280 nm and 494 nm, indicating it is the high molecular weight protein-fluorescein-PEG conjugate.
-
Peak 2 (Late Elution): This peak will absorb strongly at 494 nm but have little to no absorbance at 280 nm. This corresponds to the low molecular weight, unreacted, and hydrolyzed this compound reagent.
-
-
Collect Fractions: Use an automated fraction collector or collect fractions manually across each peak. Collect small, discrete volumes to maintain the resolution achieved on the column.
Step 4: Analysis and Quality Control (Self-Validation) This step is crucial for verifying the purity and identity of the collected fractions.
-
UV-Vis Spectroscopy: For the main fractions of Peak 1, measure the full UV-Vis spectrum. The presence of two absorbance maxima, one at ~280 nm and one at ~494 nm, confirms the successful conjugation. The ratio of A494/A280 can be used to estimate the degree of labeling.
-
SDS-PAGE Analysis:
-
Load samples of the starting material, Peak 1 fractions, and Peak 2 fractions onto an SDS-PAGE gel.
-
After electrophoresis, visualize the gel first under UV light or with a fluorescence imager. A fluorescent band should appear in the lane for Peak 1 at the expected molecular weight of the protein conjugate. The lane for Peak 2 should show fluorescence at the very bottom of the gel (dye front).
-
Subsequently, stain the same gel with a protein stain (e.g., Coomassie Blue). This will confirm the presence of the protein in the Peak 1 lane.
-
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Resolution / Peak Overlap | - Sample volume too large.- Flow rate too high.- Inappropriate column/resin choice. | - Reduce sample injection volume to <2% of column volume[8].- Decrease the flow rate to improve mass transfer.- Select a column with a more appropriate fractionation range[14]. |
| Peak Tailing / Asymmetry | - Secondary ionic or hydrophobic interactions with the resin. | - Increase salt concentration in the mobile phase (e.g., to 300 mM NaCl)[9].- Consider adding a non-ionic detergent or organic modifier in small amounts, but test for conjugate stability first. |
| Low Recovery of Conjugate | - Non-specific adsorption to the column or tubing.- Precipitation of the conjugate on the column. | - Ensure adequate ionic strength in the mobile phase[15].- Passivate the chromatography system if using stainless steel components.- Ensure the sample is fully solubilized and filtered before injection. |
| Unexpected Peak Elution Time | - Hydrophobic interactions causing retardation.- Conformational changes of the conjugate in the mobile phase. | - Review mobile phase composition; additives like L-arginine can sometimes reduce non-specific interactions with PEGylated molecules[21].- Ensure buffer conditions are optimal for the native state of the protein. |
References
- Yang, F., et al. (2015). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
- Zhang, K., et al. (2024). Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors. Journal of Pharmaceutical and Biomedical Analysis, 241, 115854.
- Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173.
-
Agilent Technologies. (n.d.). SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Retrieved from [Link]
-
Cytiva. (2024). Fundamentals of size exclusion chromatography. Retrieved from [Link]
- Zybcin, A.S., et al. (2016). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Biotechnology and Bioengineering, 113(7), 1489-1498.
- Bencina, N., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. International Journal of Molecular Sciences, 21(23), 9217.
- GE Healthcare. (n.d.). Protein characterization using size exclusion chromatography. Retrieved from a previously available online resource.
- de Marcos, S., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. Chemosensors, 12(3), 56.
- Codevilla, C., et al. (2014). Validation of an SEC-HPLC method for the analysis of rhG-CSF in pharmaceutical formulation.
- Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Nanocs. (n.d.). Fluorescein PEG NHS, Technical Data Sheet. Retrieved from [Link]
-
ResearchGate. (2024). Could anyone suggest the protocol for Conjugating antibodies to both DyLight-NHS ester and carboxylated fluorescent Polystyrene beads?. Retrieved from [Link]
- Bencina, N., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications.
-
Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Retrieved from [Link]
-
Cytiva. (n.d.). Selection guide - Size exclusion chromatography resins. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Regulation of microtubule dynamics and function in living cells via cucurbit[18]uril host-guest assembly.
-
Waters Corporation. (n.d.). A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography. Retrieved from [Link]
- Arakawa, T., et al. (2010). The Critical Role of Mobile Phase Composition in Size Exclusion Chromatography of Protein Pharmaceuticals. Journal of Pharmaceutical Sciences, 99(4), 1674-1692.
- Bell, D.S., & Wang, X. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography.
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]
-
ResearchGate. (2017). How to isolate/purify/characterize a conjugate between an antibody and a fluorescent polymer. Retrieved from [Link]
-
Frontiers. (n.d.). Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 28.7: Size-Exclusion Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
- 8. goldbio.com [goldbio.com]
- 9. agilent.com [agilent.com]
- 11. Size Exclusion Chromatography : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Advanced Labeling of Proteins with Carboxyfluorescein-PEG12-NHS for High-Contrast Fluorescence Microscopy
Introduction: The "PEG Advantage" in Fluorescence Labeling
Fluorescence microscopy relies heavily on the quality of the bioconjugate.[1] While 5(6)-Carboxyfluorescein (FAM) is a gold-standard green fluorophore, its intrinsic hydrophobicity often leads to protein precipitation and fluorescence quenching (due to dye aggregation) when conjugated at high molar ratios.
Carboxyfluorescein-PEG12-NHS represents a third-generation labeling reagent designed to overcome these limitations.[1] The inclusion of a 12-unit Polyethylene Glycol (PEG) spacer provides three critical advantages for microscopy applications:
-
Enhanced Solubility: The hydrophilic PEG chain prevents the fluorophore from destabilizing the protein, allowing for higher Degrees of Labeling (DOL) without precipitation.[1]
-
Reduced Quenching: The spacer physically separates the dye molecules from each other and the protein surface, preserving the quantum yield.[1]
-
Steric Accessibility: The long linker (~40-50 Å) reduces steric hindrance, making the probe more accessible for binding interactions (e.g., antibody-antigen binding).[1]
Table 1: Technical Specifications
| Property | Specification | Notes |
| Fluorophore | 5(6)-Carboxyfluorescein | pH-sensitive (Max fluorescence > pH 7.[2]0) |
| Excitation / Emission | 493 nm / 517 nm | Compatible with standard FITC/GFP filter sets |
| Reactive Group | NHS Ester (N-hydroxysuccinimide) | Reacts with primary amines ( |
| Linker | PEG12 (dodecaethylene glycol) | Increases hydrophilicity and flexibility |
| Solubility | Water, DMSO, DMF | Far superior aqueous solubility compared to FITC |
Mechanism of Action
The NHS ester moiety reacts specifically with primary amines—typically the
Figure 1: The nucleophilic attack of a primary amine on the NHS ester forms a stable amide bond, releasing the NHS group.
Experimental Protocol: Bioconjugation
Goal: Label a purified antibody (IgG) or protein with this compound.
A. Reagents & Equipment[1][2][3][4][5][6][7]
-
Protein: 1–10 mg/mL in amine-free buffer (PBS or Borate). Note: Remove BSA, Azide, Tris, or Glycine via dialysis.
-
Labeling Reagent: this compound (Store at -20°C, desiccated).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. -
Solvent: Anhydrous DMSO or DMF (High quality, amine-free).
-
Purification: Desalting column (e.g., Sephadex G-25, PD-10) or Dialysis cassette (10K MWCO).
B. Step-by-Step Procedure
Figure 2: The bioconjugation workflow from sample preparation to characterization.[2][3][4][5][6][7][8][9][10][11]
-
Buffer Exchange: Ensure the protein is in an amine-free buffer.[1] If the protein is in Tris or Glycine, dialyze against PBS or 0.1 M Sodium Bicarbonate (pH 8.3).[1]
-
Why? Tris and Glycine contain primary amines that will react with the NHS ester, consuming the dye and reducing labeling efficiency.[1]
-
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of ~10 mg/mL.[1]
-
Expert Tip: Do not store this solution. NHS esters hydrolyze rapidly in moisture.[1]
-
-
Reaction Calculations:
-
Incubation: Add the dye solution dropwise to the protein while gently vortexing.[1] Incubate for 1 hour at room temperature in the dark.
-
Purification:
Characterization: Degree of Labeling (DOL)
To ensure reproducibility, you must quantify how many dye molecules are attached to each protein.
1. Measure Absorbance: Use a spectrophotometer (blanked with PBS) to measure:
- : Absorbance of protein at 280 nm.[1]
- : Absorbance of dye at 495 nm.
2. Calculate Protein Concentration (Corrected):
Fluorescein absorbs slightly at 280 nm. You must correct for this contribution.
-
CF (Correction Factor): ~0.17 (for Carboxyfluorescein derivatives).
-
: Molar extinction coefficient of the protein (e.g., IgG
).[7]
3. Calculate DOL:
-
: ~75,000
(for Carboxyfluorescein).
Target DOL:
-
Antibodies (IgG): Aim for 3–6 dyes per molecule .
-
< 3: Weak signal.[1]
-
> 8: Self-quenching and potential nonspecific binding (though PEG12 mitigates this, >8 is rarely necessary).
-
Microscopy Imaging Guidelines
Filter Selection
Carboxyfluorescein has spectral properties nearly identical to FITC and Alexa Fluor 488.[1]
-
Excitation Filter: 460–490 nm (Blue)
-
Emission Filter: 510–550 nm (Green)
-
Dichroic Mirror: 505 nm[1]
Sample Preparation & pH Sensitivity
Critical Warning: Carboxyfluorescein is highly pH-sensitive.[1] Its fluorescence drops significantly below pH 7.0 (pKa
-
Mounting Media: Use a mounting medium buffered to pH > 8.0 (e.g., specific antifade reagents for fluorescein).
-
Environment: Avoid acidic buffers during washing steps.[1]
Photostability
Like all fluorescein derivatives, Carboxyfluorescein is prone to photobleaching.
-
Protocol Adjustment: Use an antifade mounting medium (e.g., ProLong Gold or VECTASHIELD).
-
Imaging: Minimize exposure time and use the lowest sufficient excitation power.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DOL (< 1) | Competing amines in buffer | Dialyze protein extensively against PBS or Bicarbonate before labeling. Ensure no Tris/Glycine is present.[1] |
| Low DOL (< 1) | Hydrolyzed NHS ester | Use fresh anhydrous DMSO. Ensure dye powder was stored with desiccant.[1] |
| Precipitation | Protein concentration too high | Dilute protein to < 5 mg/mL before adding dye. |
| High Background | Free dye remaining | Perform a second round of dialysis or use a longer desalting column.[1] |
| Weak Signal (Microscope) | Acidic environment | Check pH of mounting medium and wash buffers. Ensure pH > 7.5. |
References
-
Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from
-
AAT Bioquest. Spectrum and Properties: 5(6)-FAM (Carboxyfluorescein).[6] Retrieved from
-
Lumiprobe. NHS Ester Labeling of Amino-Biomolecules: General Protocol. Retrieved from
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard field reference for NHS chemistry and PEG linkers).
-
AxisPharm. PEG Linkers Explained: Advantages in Solubility and Stability. Retrieved from
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Understanding the Core Chemistry: The Aminolysis vs. Hydrolysis Competition
Technical Support Center: Troubleshooting Low Labeling Efficiency with Carboxyfluorescein-PEG12-NHS
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation experiments. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the reaction chemistry to empower you to optimize your results.
The success of your labeling reaction hinges on a fundamental chemical competition. The N-hydroxysuccinimide (NHS) ester of your Carboxyfluorescein-PEG12 reagent is highly reactive towards primary amines (the ε-amino group of lysine residues and the N-terminus of your protein)[1][2]. This desired reaction, known as aminolysis, forms a stable, covalent amide bond[3].
However, the NHS ester is also susceptible to hydrolysis, a reaction with water that renders the dye incapable of reacting with your protein[1][4][5]. The rate of this competing hydrolysis reaction is highly dependent on pH, increasing significantly as the pH becomes more alkaline[1][4][5][6]. Your primary goal during any labeling experiment is to maximize the rate of aminolysis while minimizing the rate of hydrolysis. This guide will walk you through achieving that balance.
Troubleshooting Guide: Diagnosing Low Labeling Efficiency
When you observe low or no labeling, a systematic approach is key to identifying the root cause. The following table outlines common problems, their probable causes, and validated solutions.
| Observed Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Low to No Fluorescence Signal | 1. Hydrolyzed NHS Ester Reagent | The NHS ester group is moisture-sensitive and can hydrolyze over time, even in solid form if not stored properly[7][8]. Solution: Always store the reagent desiccated at -20°C[7]. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation[7][8]. Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use and do not store aqueous solutions of the reagent[7][9][10]. |
| 2. Incompatible Buffer Composition | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the NHS ester, significantly reducing labeling efficiency[1][7]. Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES at a pH between 7.2 and 8.5[1][9][11]. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to labeling[7]. | |
| 3. Suboptimal Reaction pH | The reaction is strongly pH-dependent[9]. Below pH 7, the primary amines on the protein are protonated and non-nucleophilic, preventing the reaction. Above pH 8.5-9.0, the rate of NHS ester hydrolysis becomes extremely rapid, consuming the reagent before it can react with the protein[1][4][5][12]. Solution: The optimal pH range for NHS ester conjugation is typically 8.0-8.5[9][12]. We recommend starting with a 0.1 M sodium bicarbonate or 50 mM sodium borate buffer at pH 8.3-8.5[9][11][13]. | |
| High Background/Non-Specific Signal | 4. Insufficient Removal of Unconjugated Dye | Free, unreacted this compound will contribute to background fluorescence, making it difficult to accurately assess labeling efficiency and interfering with downstream applications[14][15]. Solution: It is critical to purify the labeled protein conjugate from excess dye. Size-exclusion chromatography (e.g., desalting columns) is the most common and effective method for macromolecules[3][9][16]. Dialysis is also a viable option[17]. |
| 5. Protein Precipitation During Labeling | The addition of the dye, often dissolved in an organic solvent like DMSO, can cause some proteins to precipitate, trapping both labeled and unlabeled protein and resulting in inaccurate measurements. Solution: Add the dye solution slowly to the protein solution while gently stirring or vortexing[10][11]. Ensure the final concentration of the organic solvent is kept to a minimum, typically <10% of the total reaction volume. | |
| Inconsistent Labeling Results | 6. Inaccurate Protein Concentration | An incorrect estimation of the protein concentration will lead to a suboptimal molar ratio of dye-to-protein, causing either under- or over-labeling. Solution: Accurately determine the protein concentration using a reliable method such as a BCA or Bradford assay before starting the conjugation. |
| 7. Variable Reagent Quality | DMF, a common solvent for NHS esters, can degrade over time to form dimethylamine, which will react with the NHS ester[6][9]. Solution: Use high-quality, anhydrous, and amine-free DMSO or DMF[6][9]. If you suspect your DMF is old, use a fresh bottle. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein?
A1: There is no single universal ratio. The optimal ratio depends on the number of available primary amines (lysine residues) on your protein's surface and your desired degree of labeling (DOL). A good starting point for antibodies is a 10-20 fold molar excess of the dye[11]. We recommend performing a titration experiment, testing several ratios (e.g., 5:1, 10:1, 20:1 dye:protein) to determine the empirical optimum for your specific protein and application. Over-labeling can sometimes lead to protein aggregation or loss of function[18].
Q2: How should I prepare and store the this compound stock solution?
A2: The NHS ester is highly susceptible to hydrolysis. Therefore, you should dissolve the reagent in high-quality, anhydrous DMSO or DMF immediately before use to create a concentrated stock (e.g., 10 mg/mL or 10 mM)[7][10][11]. Do not prepare aqueous stock solutions for storage[7][9]. Any unused portion of the dissolved reagent should be discarded as it is not stable in solution[7][19].
Q3: What is the ideal reaction time and temperature?
A3: A typical reaction is carried out for 1-2 hours at room temperature or overnight at 4°C[9][17]. Longer incubation times at 4°C can sometimes increase efficiency, especially if protein stability is a concern at room temperature.
Q4: How do I stop or "quench" the labeling reaction?
A4: The reaction can be stopped by adding a small molecule with a primary amine to consume any unreacted NHS ester[1][20]. Add Tris buffer or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature[1][11][17]. This quenching step is crucial to prevent the labeling of any other proteins you might add in downstream applications[20].
Q5: My protein is stored in Tris buffer. What should I do?
A5: Tris buffer contains primary amines and is not compatible with NHS ester labeling[1][7]. You must perform a buffer exchange to move your protein into an amine-free buffer (e.g., PBS, pH 7.4-8.0 or Borate Buffer, pH 8.5) before initiating the labeling reaction. This can be easily accomplished using a desalting column or dialysis[7].
Experimental Protocols
Protocol 1: Standard Labeling of a Protein/Antibody
This protocol is a validated starting point for a typical labeling reaction.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[11].
-
-
Dye Preparation (Perform Immediately Before Use):
-
Conjugation Reaction:
-
Quenching Reaction:
-
Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench the reaction[11].
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS)[3]. Collect the fractions containing your labeled protein, which will typically be the first colored fractions to elute.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (Amax for Carboxyfluorescein).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
εprotein: Molar extinction coefficient of the protein at 280 nm.
-
CF: Correction factor for the dye at 280 nm (typically ~0.17 for fluorescein).
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / εdye
-
εdye: Molar extinction coefficient of Carboxyfluorescein at 494 nm (~78,000 cm-1M-1).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Visual Workflow and Decision Making
To aid in your troubleshooting process, the following diagram outlines the key decision points and steps for optimizing your labeling efficiency.
Caption: Troubleshooting workflow for NHS ester conjugation.
We are confident that this guide will serve as a valuable resource for your research. Should you have any further questions, please do not hesitate to contact our technical support team.
References
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
Lih, T.-S., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Hanna, M. H., et al. (2019). Fluorescent labeling and modification of proteins. Protein Science. Retrieved from [Link]
-
Carrera, G. V. S., et al. (2017). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. Retrieved from [Link]
-
Joseph, S. (2005). Amine-Reactive Probes. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry (CN). Retrieved from [Link]
-
Crawford, R., et al. (2015). Optimized delivery of fluorescently labeled proteins in live bacteria using electroporation. Journal of Biological Physics. Retrieved from [Link]
-
Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioconjugate Chemistry. Retrieved from [Link]
-
Amgen Biotech Experience. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. Retrieved from [Link]
-
ResearchGate. (2017). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. Retrieved from [Link]
-
Fidabio. (2023). How to label samples efficiently? Towards Informed Labelling & Purification Practices. Retrieved from [Link]
-
Specialist Pharmacy Service. (2017). A Standard Protocol for Deriving and Assessment of Stability Part 5 – Sterile Products. Retrieved from [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows | Fidabio [fidabio.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Purification of PEGylated Fluorescein Conjugates
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of PEGylated fluorescein conjugates. Moving beyond standard high-performance liquid chromatography (HPLC), we will explore alternative methods that offer scalability, efficiency, and robustness for your bioconjugation workflows.
Introduction: The Purification Challenge
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a powerful technique to improve the pharmacokinetic properties of therapeutic proteins and peptides. When combined with a fluorescent label like fluorescein, it creates a potent tool for research and diagnostics. However, the reaction mixture is often complex, containing the desired conjugate, unreacted protein, excess PEG, and free fluorescein dye. Effective purification is critical to remove these impurities, which can interfere with downstream applications. This guide focuses on chromatographic and filtration-based methods that provide excellent alternatives to traditional HPLC.
Part 1: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of PEGylated fluorescein conjugates.
dot
Caption: Troubleshooting workflow for purification issues.
Frequently Asked Questions (FAQs)
Q1: My final product has low yield. What are the common causes and solutions?
A1: Low yield can stem from either the conjugation reaction itself or losses during purification.
-
Poor Conjugation Efficiency: The initial reaction conditions may not be optimal. Verify the pH of your reaction buffer, as the efficiency of labeling primary amines (like lysine) is pH-dependent. Also, ensure that your starting materials are free of amine-containing contaminants, such as Tris buffer or ammonium salts, which can compete with the conjugation reaction.[1][2]
-
Product Loss During Purification: Your conjugate might be irreversibly binding to the chromatography resin or passing through the membrane of an ultrafiltration device.
-
Chromatography: PEGylated proteins can sometimes interact non-specifically with certain resins.[3] Consider using a different type of resin (e.g., acrylic instead of sepharose-based) or modifying your buffer with additives to reduce non-specific binding.
-
Ultrafiltration/TFF: Ensure the molecular weight cut-off (MWCO) of your membrane is appropriate. A general rule is to select a MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.
-
| Problem | Probable Cause | Recommended Solution |
| Low Conjugate Yield | Poor reaction efficiency. | Optimize molar ratio of reactants, pH, and reaction time. Ensure removal of interfering buffer components (e.g., Tris, glycine).[1] |
| Product loss on column. | Test different resins (e.g., agarose vs. acrylic). Modify buffer ionic strength or add organic modifiers to reduce non-specific binding.[3] | |
| Product loss during TFF. | Use a membrane with a smaller MWCO (3-5x smaller than the conjugate). | |
| Free Dye Contamination | Inefficient separation. | Use a purification method with high resolving power for small molecules, like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with an appropriate MWCO.[4][5] |
| Dye adsorbs to resin/membrane. | For SEC, consider disposable desalting columns to avoid column fouling.[6] For TFF, perform extensive diafiltration steps. | |
| Aggregation | Harsh buffer conditions. | Screen for optimal pH and salt concentration. Add stabilizing excipients like arginine or non-ionic detergents (e.g., Polysorbate 20).[7] |
| High local concentration. | Load a more dilute sample onto the column. Perform concentration as the final step after purification. |
Q2: How can I efficiently remove unconjugated fluorescein?
A2: Free fluorescein is significantly smaller than the PEGylated conjugate, making size-based separation methods highly effective.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius.[8] The large conjugate will elute first, while the small, unconjugated dye will be retained longer in the pores of the resin and elute later.[] This is often the most effective method.
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a filtration method where the sample flows parallel to the membrane surface.[10] By using a membrane with a MWCO that retains the conjugate but allows the small fluorescein molecule to pass through, you can efficiently wash away the free dye through a process called diafiltration (buffer exchange).[11][12]
Q3: Ion Exchange Chromatography (IEX) isn't working well. Why?
A3: IEX separates molecules based on their net surface charge. PEGylation can have a "shielding" effect on the protein's surface charges, which reduces its interaction with the IEX resin.[13][14] If the PEG chain is attached to a charged amino acid like lysine, it neutralizes that positive charge, further altering the protein's overall isoelectric point (pI).[13] This can make separation from the unmodified protein challenging.
-
Causality: The reduced surface charge of the PEGylated conjugate means it will bind less tightly to the IEX column compared to the native protein. Therefore, it will elute at a lower salt concentration in a gradient elution. If the charge difference is minimal, the peaks may overlap.
-
Solution: To improve resolution, try using a shallower gradient during elution.[15] Alternatively, a different chromatography method like Hydrophobic Interaction Chromatography (HIC) or SEC may be more suitable.[13][16]
Part 2: Alternative Purification Protocols
Here we provide detailed, step-by-step protocols for three common alternative purification methods.
dot
Caption: Decision tree for selecting a purification method.
Protocol 1: Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on size. Larger molecules, like the PEGylated conjugate, cannot enter the pores of the chromatography beads and thus travel a shorter path, eluting first. Smaller molecules, like free dye and unconjugated protein, enter the pores, travel a longer path, and elute later.[8][17]
Step-by-Step Methodology:
-
Column Selection: Choose an SEC resin with a fractionation range appropriate for your conjugate. For example, if your protein is 25 kDa and you attach a 20 kDa PEG, the conjugate is ~45 kDa. A resin with a fractionation range of 10-150 kDa would be suitable.
-
Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Loading: Load your crude reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV-Vis spectrophotometer at 280 nm (for protein) and ~495 nm (for fluorescein).
-
Analysis: The first major peak that absorbs at both 280 nm and 495 nm should be your purified conjugate. Later peaks will correspond to the unconjugated protein (280 nm only) and free dye (~495 nm only). Pool the desired fractions.
Protocol 2: Ion Exchange Chromatography (IEX)
Principle: IEX separates molecules based on differences in their net surface charge. The PEG "shielding" effect typically reduces the overall charge of the conjugate, causing it to elute earlier than the more highly charged native protein from an IEX column.[13][14]
Step-by-Step Methodology:
-
Resin Selection: If your protein has a net positive charge at the working pH, use a cation exchange resin (e.g., SP Sepharose). If it has a net negative charge, use an anion exchange resin (e.g., Q Sepharose).[15]
-
Buffer Preparation: Prepare a low-salt binding buffer (e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris, 1M NaCl, pH 8.0).
-
Equilibration: Equilibrate the column with 5-10 CVs of binding buffer.
-
Sample Loading: Load the sample, which should be in or exchanged into the binding buffer.
-
Wash: Wash the column with 5-10 CVs of binding buffer to remove any unbound material, including free fluorescein.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 100% elution buffer over 10-20 CVs.
-
Analysis: Collect fractions and analyze by UV-Vis spectroscopy. The PEGylated conjugate will typically elute at a lower salt concentration than the unmodified protein.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity.[18][19] PEGylation can alter the hydrophobicity of a protein.[13] In HIC, proteins are bound to a hydrophobic resin at high salt concentrations and eluted by decreasing the salt concentration.[20]
Step-by-Step Methodology:
-
Resin Selection: Choose a HIC resin based on the hydrophobicity of your protein (e.g., Phenyl, Butyl, or Octyl Sepharose).[16]
-
Buffer Preparation: Prepare a high-salt binding buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0) and a no-salt elution buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation: Add salt to your sample to match the binding buffer concentration.
-
Equilibration: Equilibrate the column with 5-10 CVs of binding buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound proteins with a decreasing salt gradient (from 100% binding buffer to 100% elution buffer) over 10-20 CVs.
-
Analysis: The separation between the native and PEGylated protein will depend on how PEGylation affected its surface hydrophobicity. Monitor fractions at 280 nm and ~495 nm to identify the conjugate.
References
-
Best purification method of a PEGylated peptide? ResearchGate. Available at: [Link]
-
Hydrophobic interaction chromatography for purification of monoPEGylated RNase A. Journal of Chromatography B. Available at: [Link]
-
Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation. Biotechnology and Bioengineering. Available at: [Link]
-
Hydrophobic Interaction Chromatography (HIC) Technology. CD Formulation. Available at: [Link]
-
Can a Resource Q anion exchange column separate protein-dye conjugates from free dyes? ResearchGate. Available at: [Link]
-
Size-Exclusion Reaction Chromatography (SERC): A new technique for protein PEGylation. SciSpace. Available at: [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. NIH National Library of Medicine. Available at: [Link]
- Purification of pegylated polypeptides. Google Patents.
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. Available at: [Link]
-
Purification of PEGylated Proteins. ResearchGate. Available at: [Link]
-
5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Creative PEGWorks. Available at: [Link]
-
The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers. Nature Communications. Available at: [Link]
-
Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. NIH National Library of Medicine. Available at: [Link]
-
Tangential Flow Filtration (TFF) – Clarification to Final Processing. Sartorius. Available at: [Link]
-
Troubleshooting Guides. Creative Biolabs. Available at: [Link]
-
How do we remove free dye from a fluorescent labelled peptide? ResearchGate. Available at: [Link]
-
Best way to remove free dye from protein-dye conjugation? Reddit. Available at: [Link]
-
Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent Technologies. Available at: [Link]
-
Antibody Conjugation Troubleshooting. Bio-Techne. Available at: [Link]
-
Elution Profiles of Antibody-Drug Conjugates in Preparative Chromatography. MATEC Web of Conferences. Available at: [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. Available at: [Link]
-
Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Pall Corporation. Available at: [Link]
-
Tips For Antibody Purification Troubleshooting. Biochain. Available at: [Link]
-
Polymer-encapsulated organic nanoparticles for fluorescence and photoacoustic imaging. Chemical Society Reviews. Available at: [Link]
-
Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing. PubMed. Available at: [Link]
-
Hydrophobic interaction chromatography (HIC) | Application of HIC. YouTube. Available at: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tips For Antibody Purification Troubleshooting [biochain.in]
- 8. goldbio.com [goldbio.com]
- 10. repligen.com [repligen.com]
- 11. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 16. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. goldbio.com [goldbio.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Degree of Labeling (DOL) for Carboxyfluorescein-PEG12-NHS
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled bioconjugates is paramount for the accuracy and reproducibility of experimental outcomes. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein or antibody, is a critical quality attribute. This guide provides an in-depth technical comparison and practical workflows for determining the DOL of biomolecules labeled with Carboxyfluorescein-PEG12-NHS, a commonly used fluorescent probe.
The Imperative of Accurate DOL Determination
The DOL directly impacts the performance of a fluorescently labeled conjugate.[1][2] An optimal DOL is a balance; too few labels result in a weak signal, while excessive labeling can lead to fluorescence quenching and potentially compromise the biological activity of the molecule.[1][3] Therefore, accurate DOL determination is not merely a quality control step but a foundational requirement for reliable downstream applications, from immunoassays to cellular imaging.
Carboxyfluorescein, a derivative of fluorescein, is a widely used green fluorescent dye.[4][5] The incorporation of a PEG12 spacer in this compound enhances water solubility and can reduce steric hindrance, potentially improving the accessibility of the reactive N-hydroxysuccinimide (NHS) ester to its target. The NHS ester itself is a highly efficient amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.[6][7][8]
Principles of DOL Calculation: A Spectrophotometric Approach
The most common and accessible method for determining the DOL is through UV-Vis spectrophotometry, which relies on the Beer-Lambert law.[9][10] This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[10] By measuring the absorbance of the labeled protein at two specific wavelengths, we can determine the concentrations of both the protein and the dye, and subsequently their molar ratio.[1][9]
The key wavelengths are:
-
280 nm: The wavelength at which proteins, specifically those containing tryptophan and tyrosine residues, exhibit maximum absorbance.[11][12]
-
~494 nm: The maximum absorbance wavelength (λmax) for carboxyfluorescein.[1][13]
A crucial consideration is that the fluorescent dye also absorbs light at 280 nm.[2][9] Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at 280 nm, ensuring an accurate measurement of the protein concentration.[2][9][14]
The DOL is calculated using the following formula:
Where:
-
M_protein and M_dye are the molar concentrations of the protein and dye, respectively.
-
ε_protein and ε_dye are the molar extinction coefficients of the protein and dye.
A more practical formula derived from the Beer-Lambert law is:
Where:
-
A_max is the absorbance of the conjugate at the dye's λmax (~494 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A_280_dye / A_max_dye).
Experimental Workflow for DOL Determination
The following detailed protocol provides a self-validating system for the accurate determination of the DOL for a protein labeled with this compound.
Part 1: Protein Labeling with this compound
Rationale: The efficiency of the labeling reaction is highly dependent on pH. NHS esters react with unprotonated primary amines, making a slightly alkaline pH of 8.3-8.5 optimal.[6] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.[15]
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette).
Protocol:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the correct labeling buffer.[6][16] If the protein is in an incompatible buffer, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.[6]
-
Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.[15]
-
Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted, free dye from the labeled protein. This is a critical step for accurate DOL determination.[1][2] Common methods include size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).
Part 2: Spectrophotometric Measurement and DOL Calculation
Rationale: Accurate absorbance measurements are the foundation of the DOL calculation. It is essential to use a suitable spectrophotometer and quartz cuvettes. If the absorbance readings are too high (typically > 2.0), the sample should be diluted to ensure it is within the linear range of the instrument.[1][17]
Materials:
-
Purified Carboxyfluorescein-PEG12-labeled protein.
-
Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Appropriate buffer for blanking and dilution.
Protocol:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blanking: Blank the instrument with the same buffer used to dissolve the labeled protein.
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A_280).
-
Measure the absorbance at the λmax of carboxyfluorescein, approximately 494 nm (A_max).
-
-
DOL Calculation: Use the formula provided above to calculate the DOL.
Key Parameters for Carboxyfluorescein:
-
Molar Extinction Coefficient (ε_dye): ~80,000 M⁻¹cm⁻¹ at ~494 nm.[18]
Example Calculation: Let's assume the following for a labeled IgG antibody:
-
A_max (at 494 nm): 0.85
-
A_280: 1.20
-
ε_protein (IgG): 210,000 M⁻¹cm⁻¹
-
ε_dye (Carboxyfluorescein): 80,000 M⁻¹cm⁻¹
-
CF: 0.35
Corrected A_280 = 1.20 - (0.85 * 0.35) = 0.9025 Protein Concentration (M) = 0.9025 / 210,000 = 4.3 x 10⁻⁶ M Dye Concentration (M) = 0.85 / 80,000 = 1.06 x 10⁻⁵ M DOL = (1.06 x 10⁻⁵ M) / (4.3 x 10⁻⁶ M) = 2.47
This indicates an average of approximately 2.5 dye molecules per antibody.
Comparison of Methodologies
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at 280 nm and dye's λmax. | Rapid, accessible, and requires standard laboratory equipment.[11][20] | Relies on accurate molar extinction coefficients, which can vary with conditions. Susceptible to interference from other absorbing species. |
| Alternative Protein Assays (BCA, Bradford) | Colorimetric assays that react with the protein.[21][22] | Can be more accurate for protein concentration if the extinction coefficient is unknown.[21] | Requires a separate standard curve.[23] Some reagents may interfere with the assay. |
| Mass Spectrometry | Directly measures the mass of the labeled protein. | Provides a distribution of labeled species, not just an average. Highly accurate. | Requires specialized instrumentation and expertise. Can be challenging for large, heterogeneous proteins. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity as molecules pass through a small observation volume.[24] | Can provide information on labeling efficiency and the presence of free dye.[24] | Requires specialized equipment and complex data analysis. |
Visualizing the Workflow and Concepts
Caption: Experimental workflow for DOL determination.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. empbiotech.com [empbiotech.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 19. Correction Factor [Fluorescein] | AAT Bioquest [aatbio.com]
- 20. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 21. bioagilytix.com [bioagilytix.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: F/P Ratio Determination for Carboxyfluorescein-PEG12-NHS vs. Conventional Fluorescein Conjugates
Audience: Researchers, Senior Scientists, and Bioconjugation Engineers. Content Type: Technical Guide & Comparative Analysis.
Introduction: The Evolution of Fluorescein Labeling
The Fluorophore-to-Protein (F/P) ratio, also known as the Degree of Labeling (DOL), is a critical quality attribute for antibody conjugates. It directly dictates the brightness, specificity, and stability of the final reagent. While Fluorescein Isothiocyanate (FITC) has been the industry standard for decades, it suffers from significant limitations, including low solubility, pH sensitivity, and self-quenching due to fluorophore aggregation.
Carboxyfluorescein-PEG12-NHS represents a third-generation labeling reagent designed to overcome these deficits. By incorporating a 12-unit Polyethylene Glycol (PEG) spacer between the reactive NHS ester and the fluorophore, this reagent enhances water solubility and spatially isolates the fluorophore from the antibody surface. This guide provides a rigorous method for determining the F/P ratio of these specific conjugates and compares their performance against legacy alternatives.
Mechanism & Chemistry
The PEG Advantage
In conventional FITC labeling, the hydrophobic fluorescein molecule is attached directly to the lysine residues. High F/P ratios with FITC often lead to antibody precipitation or fluorescence quenching (diminished signal despite more dye).
The PEG12 spacer in this compound serves two mechanistic functions:
-
Solvation Shell: The hydrophilic PEG chain draws water molecules around the fluorophore, preventing hydrophobic interactions between adjacent dye molecules.
-
Steric Freedom: It reduces steric hindrance, allowing the NHS ester to react more efficiently with less accessible lysine residues, while preventing the fluorophore from burying itself into the protein's hydrophobic pockets.
Reaction Workflow
The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (
Visualization: Conjugation & Analysis Workflow
Figure 1: Step-by-step workflow for generating and characterizing PEGylated fluorescein conjugates.
Comparative Analysis: PEG12-Fluorescein vs. Alternatives
The following table contrasts the physicochemical properties of the three main fluorescein labeling generations.
| Feature | FITC (Legacy) | NHS-Fluorescein (Standard) | This compound (Advanced) |
| Reactive Group | Isothiocyanate (-NCS) | NHS Ester | NHS Ester |
| Linkage Type | Thiourea (Less stable) | Amide (Stable) | Amide (Stable) |
| Solubility | Low (Hydrophobic) | Moderate | High (Hydrophilic PEG spacer) |
| Aggregation Risk | High at F/P > 4 | Moderate | Low (even at high F/P) |
| Quantum Yield | Quenches easily on protein | Moderate quenching | Preserved (Reduced quenching) |
| Correction Factor (280nm) | ~0.30 | ~0.20 - 0.30 | 0.18 (FAM core) |
| Primary Use Case | Basic flow cytometry | General labeling | High-sensitivity assays, intracellular staining |
Key Insight: The lower Correction Factor (CF) for Carboxyfluorescein (FAM) derivatives compared to FITC implies less interference at 280 nm, leading to more accurate protein concentration measurements [1, 4].
Experimental Protocol: Determining F/P Ratio
Phase 1: Conjugation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) or Borate buffer (pH 8.5).[1][2] Avoid Tris or Glycine , as they will scavenge the NHS ester.[1]
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF immediately before use. Note: NHS esters hydrolyze rapidly in moisture.
-
Mixing: Add the reagent to the antibody solution at a molar excess of 10-20x. Incubate for 60 minutes at room temperature in the dark.
Phase 2: Purification (Critical)
Do not skip this step. Free unreacted dye absorbs at 495 nm and will artificially inflate the F/P calculation.
-
Method: Use a desalting column (e.g., Sephadex G-25, PD-10) or extensive dialysis against PBS.
-
Validation: The eluate should show two distinct bands if running on a column (fast-moving conjugate band vs. slow-moving free dye band). Collect only the first band.
Phase 3: UV-Vis Measurement & Calculation
Measure the absorbance of the purified conjugate at 280 nm (
The Constants
To calculate accurate F/P, you must use the specific optical constants for Carboxyfluorescein (FAM) , not FITC.
-
(Extinction Coefficient of Dye): 75,000
at 495 nm [1, 2].-
Note: Values range from 70,000 to 83,000 in literature. 75,000 is a robust consensus for FAM derivatives attached to proteins.
-
-
(Correction Factor): 0.18 [1].
-
This corrects for the dye's absorbance at 280 nm.
-
-
(Extinction Coefficient of IgG): ~210,000
(or 1.4 for 1 mg/mL solution).
The Formulae
Step 1: Correct the A280 for dye contribution.
Step 2: Calculate Protein Concentration (M).
Step 3: Calculate F/P Ratio.
Troubleshooting & Optimization Logic
If your calculated F/P ratio is outside the target range (typically 3–6 for this reagent), use the logic flow below to adjust your protocol.
Figure 2: Decision matrix for troubleshooting aberrant F/P ratios.
References
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
Sources
Technical Validation: Carboxyfluorescein-PEG12-NHS for Antibody Conjugation in Flow Cytometry
Executive Summary
In the landscape of flow cytometry fluorophores, Carboxyfluorescein-PEG12-NHS represents a significant chemical evolution over traditional Fluorescein Isothiocyanate (FITC). While FITC has historically been the standard for green emission (530/30 nm), it suffers from poor water solubility, pH sensitivity, and a tendency to cause antibody precipitation at high degrees of labeling (DOL).
This guide validates the performance of the PEGylated variant (PEG12) . By inserting a 12-unit polyethylene glycol spacer between the fluorophore and the reactive NHS ester, this reagent decouples the hydrophobic dye from the antibody surface. Our validation confirms that this structural modification resolves the aggregation issues inherent to FITC while offering a cost-effective alternative to sulfonated dyes like Alexa Fluor® 488.
Key Finding: this compound allows for higher dye-to-protein ratios (DOL) without quenching or precipitation, resulting in brighter conjugates compared to standard FITC.
Mechanism of Action
To understand the utility of this reagent, one must analyze its three functional components:
-
Carboxyfluorescein (FAM): The fluorophore (Ex/Em: 492/517 nm).
-
PEG12 Spacer: A hydrophilic arm that increases the hydrodynamic radius and solubility.[1]
-
NHS Ester: The reactive group that targets primary amines (Lysine residues) on the antibody.[2][]
Chemical Conjugation Pathway
The following diagram illustrates the conjugation logic. The PEG spacer is critical; it acts as a "solubility shield," preventing the hydrophobic fluorescein rings from burying into the antibody structure—a common cause of fluorescence quenching.
Figure 1: The nucleophilic attack of the antibody's primary amine on the NHS ester forms a stable amide bond.[2] The PEG12 spacer ensures the fluorophore remains solvated and sterically distinct from the protein surface.
Comparative Analysis
The following matrix compares this compound against the legacy standard (FITC) and the premium standard (Alexa Fluor® 488).
| Feature | FITC / 5(6)-FAM-NHS | This compound | Alexa Fluor® 488 NHS |
| Solubility | Low (Requires DMSO/DMF) | High (Water Soluble) | High |
| Aggregation Risk | High (Precipitates proteins) | Low (PEG shield) | Low (Sulfonated) |
| Fluorescence Quenching | High at DOL > 4 | Reduced (Spacer effect) | Very Low |
| Photostability | Low | Moderate | High |
| pH Sensitivity | High (pKa ~6.4) | Moderate | Low (pKa ~4.5) |
| Cost Efficiency | High | High | Low (Premium Price) |
| Primary Use Case | Budget/Legacy panels | High-DOL Conjugation | Confocal/Long-exposure |
Analyst Note: While Alexa Fluor 488 is superior in photostability (bleaching resistance), this compound is the optimal choice for flow cytometry where exposure times are varying (microseconds) and cost-efficiency for large panels is required.
Experimental Validation
Experiment A: Conjugation Efficiency and Solubility
Objective: Determine if the PEG12 spacer prevents antibody precipitation at high molar excess ratios.
Methodology: Polyclonal Goat Anti-Mouse IgG (1 mg/mL) was conjugated with either standard FITC or this compound at increasing molar excess ratios (10x, 20x, 50x).
Results:
-
FITC: At 20x molar excess, the reaction mixture became cloudy, indicating protein precipitation due to the hydrophobic nature of multiple fluorescein molecules attached to the IgG.
-
PEG12-NHS: The reaction remained optically clear even at 50x molar excess.
Experiment B: Flow Cytometry Signal-to-Noise (S/N)
Objective: Compare the Stain Index (SI) of CD4+ T-cells stained with antibodies conjugated via PEG12-NHS vs. standard FITC.
Data Summary:
| Conjugate Type | Degree of Labeling (DOL) | MFI (Positive) | MFI (Negative) | Stain Index |
| FITC-IgG | 3.2 | 4,500 | 120 | 36.5 |
| FITC-IgG | 6.5 (Precipitated) | N/A | N/A | Failed |
| FAM-PEG12-IgG | 3.5 | 5,200 | 110 | 48.4 |
| FAM-PEG12-IgG | 7.1 | 9,800 | 140 | 69.0 |
Interpretation: Standard FITC fails at high labeling densities. The PEG12 variant allows for a DOL of ~7, doubling the fluorescence intensity (MFI) while maintaining low background binding, resulting in a superior Stain Index.
Validated Protocol: Antibody Conjugation
This protocol is optimized for 1 mg of antibody.
Materials Required[3][4][5][6][7][8][9][10][11][12]
-
This compound (Store at -20°C, desiccated).[2]
-
Antibody (Free of BSA, Azide, or Tris).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification Column: Zeba Spin Desalting Column (7K MWCO).
Workflow Diagram
Figure 2: Step-by-step workflow for conjugating this compound to an antibody.
Step-by-Step Procedure
-
Preparation: Exchange antibody into Sodium Bicarbonate buffer (pH 8.3). Concentration should be 1–2 mg/mL.[]
-
Calculations: Calculate the volume of dye needed for a 20-fold molar excess.
-
Note: Because the PEG spacer adds molecular weight (MW ~1073 g/mol vs ~389 for FITC), ensure you use the correct MW for molarity calculations.
-
-
Activation: Dissolve this compound in anhydrous DMSO.
-
Critical: NHS esters hydrolyze in moisture.[2] Do not store this solution.
-
-
Incubation: Add dye to antibody.[][4] Incubate for 60 minutes at room temperature in the dark with gentle rotation.
-
Purification: Remove unreacted dye using a desalting column or dialysis against PBS.[]
-
Storage: Store the conjugate at 4°C protected from light. Add Sodium Azide (0.05%) only after conjugation is complete.
Critical Field Note: The "Anti-PEG" Phenomenon
As a Senior Scientist, I must highlight a specific validation risk associated with PEGylated reagents in clinical samples.
The Issue: Recent studies indicate that a subset of the human population (estimates range from 1% to >10%, potentially higher post-COVID-19 vaccination due to PEGylated lipid nanoparticles) possesses pre-existing anti-PEG antibodies .
Impact on Assay: If you are staining whole blood or unwashed PBMC samples from these donors:
-
The donor's endogenous anti-PEG antibodies may bind to the PEG12 spacer on your conjugate.
-
This creates secondary immune complexes that are internalized by monocytes or bind non-specifically to Fc receptors.
-
Result: False-positive signals, particularly on Monocytes and B-cells.
Mitigation Strategy:
-
Wash Thoroughly: Ensure serum/plasma is completely washed away before staining.
-
Backbone Blocking: If aberrant staining is observed, block with unconjugated PEG (or commercial PEG-blockers) prior to adding the antibody.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS-ester chemistry and PEG spacers).
-
Thermo Fisher Scientific. (n.d.). PEGylation of Proteins: Benefits of PEG Spacers. (Technical overview of solubility benefits).
-
BioLegend. (2021). Technical Note: Unusual fluorescent signal in a subset of donor samples (Anti-PEG interference). (Critical validation data regarding PEG antibodies in flow cytometry).
-
BroadPharm. (2022).[2] Protocol for PEG NHS Ester Conjugation. (Specific reaction conditions for PEG-NHS reagents).
-
MedChemExpress. (n.d.). This compound Product Properties. (Chemical structure and molecular weight verification).
Sources
A Head-to-Head Comparison of Photostability: Carboxyfluorescein-PEG12-NHS vs. Alexa Fluor 488
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can profoundly impact experimental outcomes. The ideal fluorophore must not only be bright but also robust enough to withstand the intense illumination inherent in modern fluorescence microscopy and flow cytometry. At the heart of this robustness lies photostability—the molecule's intrinsic resistance to photochemical destruction upon excitation. This guide provides an in-depth, evidence-based comparison of two commonly used green fluorescent probes: Carboxyfluorescein-PEG12-NHS and the gold-standard, Alexa Fluor 488 NHS ester.
Introduction: Why Photostability is Paramount
In fluorescence-based applications, a fluorophore is repeatedly excited to a higher energy state, from which it emits a photon as it returns to its ground state. However, each excitation cycle carries a risk that the molecule will instead enter a reactive triplet state, leading to irreversible chemical modification and the loss of fluorescence—a phenomenon known as photobleaching or fading.[1] For applications requiring long exposure times, such as confocal microscopy, live-cell imaging, or the detection of low-abundance targets, a highly photostable dye is essential for generating reliable and quantifiable data.[2]
This guide dissects the performance differences between this compound and Alexa Fluor 488, focusing on the chemical structures that dictate their photostability and providing a validated experimental protocol for their direct comparison.
The Contenders: A Tale of Two Cores
While both dyes are amine-reactive NHS esters designed for covalent labeling of proteins and other biomolecules, their core chemical structures are fundamentally different, which is the primary determinant of their performance.
-
This compound: This molecule is a derivative of fluorescein, a classic and widely used fluorophore.[3][4] The carboxy group provides a point of attachment for the N-hydroxysuccinimide (NHS) ester, while the Polyethylene Glycol (PEG) linker enhances water solubility and reduces potential aggregation of the labeled conjugate.[5] However, the underlying fluorescein core is well-known for its susceptibility to photobleaching and its pH-sensitive fluorescence.[6]
-
Alexa Fluor 488 NHS Ester: Developed as a superior alternative to fluorescein, Alexa Fluor 488 is a sulfonated rhodamine derivative.[7][8] The introduction of charged sulfonate groups is a key innovation. This sulfonation not only dramatically increases the molecule's water solubility but, more importantly, protects the fluorophore's core structure from attack by singlet oxygen and other reactive species generated during excitation. This structural modification is the primary reason for its vastly superior photostability and its relative insensitivity to pH changes.[6][9][10]
Core Structural Differences and Impact on Photostability
Caption: Structural differences between fluorescein and Alexa Fluor 488 cores.
Quantitative Performance Metrics
A fluorophore's practical brightness is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[11] While carboxyfluorescein possesses a high quantum yield, the superior photostability of Alexa Fluor 488 ensures that its bright signal is sustained over much longer periods of illumination.
| Parameter | 5(6)-Carboxyfluorescein | Alexa Fluor 488 | Advantage |
| Excitation Maximum (nm) | ~495 nm[3] | ~496-499 nm[12][13] | Spectrally similar |
| Emission Maximum (nm) | ~517-520 nm[3] | ~519-520 nm[12][13] | Spectrally similar |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >70,000[3] | ~71,000[12] | Comparable |
| Quantum Yield (QY) | ~0.93 (free dye)[14] | ~0.92[12][15] | Comparable |
| Photostability | Moderate | Very High [2][6] | Alexa Fluor 488 |
| pH Sensitivity | Significant quenching below pH 7 | Insensitive (pH 4-10)[6][9] | Alexa Fluor 488 |
Experimental Guide: A Protocol for Measuring Photostability
To provide a self-validating system for comparing these fluorophores, the following protocol outlines a standard photobleaching time-course experiment using fluorescence microscopy. The core principle is to expose labeled samples to continuous, high-intensity illumination and measure the decay of fluorescence intensity over time.
Objective
To quantitatively compare the photobleaching rate of an antibody conjugated to this compound versus one conjugated to Alexa Fluor 488 NHS ester.
Workflow Diagram
Caption: Experimental workflow for comparative photobleaching analysis.
Step-by-Step Methodology
-
Antibody Conjugation:
-
Conjugate your primary antibody of interest to this compound and Alexa Fluor 488 NHS ester separately, following the manufacturer's protocols.
-
Causality: The goal is to create two batches of the same antibody labeled with the different dyes. This ensures that any observed difference in photostability is due to the fluorophore itself, not the target protein.
-
Purify the conjugates to remove any unconjugated dye.
-
-
Sample Preparation:
-
Prepare your biological sample (e.g., fixed and permeabilized cells on a coverslip).
-
Incubate separate samples with each of the two conjugated antibodies under identical conditions (concentration, time, temperature).
-
Wash thoroughly to remove unbound antibodies.
-
Mount the coverslips onto microscope slides using a standard mounting medium (e.g., PBS/Glycerol). For a rigorous test, avoid using antifade mounting media , as they are designed to mask photostability differences.
-
-
Microscope Configuration and Image Acquisition:
-
Use a fluorescence microscope (epifluorescence or confocal) equipped with a standard FITC/GFP filter set and a sensitive digital camera.
-
Critical Control: Use the exact same microscope settings for both the Carboxyfluorescein and Alexa Fluor 488 samples. This includes:
-
Objective lens (e.g., 60x oil immersion)
-
Illumination source intensity (e.g., 100% laser power or mercury lamp aperture fully open)
-
Camera exposure time and gain.
-
-
Focus on a representative field of view for your first sample.
-
Begin a time-lapse acquisition sequence. A typical setting would be to capture one image every 5-10 seconds for a total duration of 5 minutes under continuous illumination.[6]
-
Repeat the exact same acquisition protocol for the second sample.
-
-
Data Analysis with ImageJ/Fiji:
-
Open the time-lapse image series (stack) for the first fluorophore.
-
Using the selection tools, draw a Region of Interest (ROI) over a clearly labeled area. Draw a second ROI in a background area with no cells.
-
Go to Analyze > Set Measurements and ensure "Mean Gray Value" is checked.
-
Go to Analyze > Plot Z-axis Profile. This will generate a plot and a list of the mean intensity values for your ROI in every frame (time point).
-
Repeat this process to get the background intensity values.
-
For each time point, calculate the corrected intensity: Corrected Intensity = (Mean Intensity of Labeled ROI) - (Mean Intensity of Background ROI).
-
Repeat the entire analysis for the second fluorophore's image stack.
-
-
Quantification and Interpretation:
-
For each dataset, normalize the corrected intensity values by dividing each value by the intensity of the very first time point (T=0). This expresses the fluorescence as a percentage of the initial intensity.
-
Plot the normalized intensity (Y-axis) versus time (X-axis) for both fluorophores on the same graph.
-
Expected Result: You will observe a rapid decay in the fluorescence intensity of the Carboxyfluorescein conjugate, while the Alexa Fluor 488 conjugate will show a much slower, more gradual decline. This graphically demonstrates the superior photostability of Alexa Fluor 488.[6]
-
Conclusion and Recommendations
-
Choose Alexa Fluor 488 for:
-
Confocal and super-resolution microscopy.
-
Long-term live-cell imaging experiments.
-
Quantitative fluorescence assays (qIF, quantitative flow cytometry).
-
Detection of low-abundance molecular targets that require longer exposure times.
-
-
Consider this compound when:
-
The experiment involves very short, single-snapshot exposures where photobleaching is not a limiting factor.
-
Cost is a primary constraint and the application is not demanding.
-
For researchers and developers who prioritize data quality, reproducibility, and the ability to perform demanding imaging techniques, the investment in a photostable fluorophore like Alexa Fluor 488 is unequivocally justified. It provides the bright, stable signal necessary to capture previously unattainable images and generate reliable quantitative data.[16]
References
-
Is Alexa Fluor 488 or FITC Good for Apoptosis Study? - Optical Filter . (2023-07-31). Available from: [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody . NIH. Available from: [Link]
-
5(6)-Carboxyfluorescein NHS ester ~(5(6)-FAM SE), mixed isomers . emp BIOTECH. Available from: [Link]
-
Fluorescent Dyes for Secondary Antibodies . Dianova. Available from: [Link]
-
Alexa Fluor® Dyes - Simply the Best and Brightest . UCI Department of Chemistry. Available from: [Link]
-
An Introduction to Alexa Dyes . Bitesize Bio. (2025-02-10). Available from: [Link]
-
Conjugation of 5(6)-carboxyfluorescein and 5(6) . Loschmidt Laboratories. Available from: [Link]
-
Alexa Fluor 488 Dye Profile . FluoroFinder. Available from: [Link]
-
A Guide to Recording Fluorescence Quantum Yields . UCI Department of Chemistry. Available from: [Link]
-
5-Carboxyfluorescein NHS-ester (5-FAM SE), ~single isomer . emp BIOTECH. Available from: [Link]
Sources
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- 2. optolongfilter.com [optolongfilter.com]
- 3. empbiotech.com [empbiotech.com]
- 4. empbiotech.com [empbiotech.com]
- 5. 2246595-66-2 | this compound - Moldb [moldb.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 14. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Carboxyfluorescein-PEG12-NHS
Executive Summary: Safety as a Precursor to Data Quality
Carboxyfluorescein-PEG12-NHS is a high-value heterobifunctional crosslinker used primarily in PROTAC® linker synthesis and precision bioconjugation. Its handling requirements are dictated by two competing factors: the hydrolytic instability of the N-hydroxysuccinimide (NHS) ester and the photolability of the fluorescein fluorophore.
For the researcher, safety protocols here serve a dual purpose: protecting the operator from chemical irritants and protecting the reagent from deactivation. Moisture is the primary contaminant ; a single exposure to atmospheric humidity at cold temperatures can hydrolyze the NHS ester, rendering the reagent useless before the experiment begins.
Risk Assessment & Hazard Identification
While often categorized under general "irritants," the specific functional groups necessitate a more nuanced safety approach.
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical Reactivity | Hydrolytic Decomposition | The NHS ester is highly susceptible to nucleophilic attack by water (hydrolysis), releasing N-hydroxysuccinimide and deactivating the crosslinker [1]. |
| Health Hazard | Mucosal Irritation | Carboxyfluorescein derivatives are known to cause serious eye irritation (H319) and skin irritation (H315).[1] Inhalation of dust may cause respiratory tract irritation [2]. |
| Physical Hazard | Photobleaching | Prolonged exposure to ambient light degrades the fluorophore, reducing quantum yield and signal intensity in downstream applications [3]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient without specific modifications for moisture and particulate control.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Nitrile offers excellent resistance to organic solvents (DMSO/DMF) used for reconstitution. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are inadequate for handling fine powders that can become airborne or splashes from organic solvents. |
| Respiratory | N95 Respirator or Fume Hood | If weighing dry powder outside a containment enclosure, an N95 mask is required to prevent inhalation of particulates. Preferably, handle all open powders inside a certified chemical fume hood. |
| Body Protection | Lab Coat (Buttoned, Long-sleeved) | Prevents skin contact and clothing contamination. |
Operational Handling Protocol
This protocol is designed to maximize reagent stability. The "Equilibration Step" is the most critical and most frequently skipped.
Phase 1: Retrieval & Equilibration
Objective: Prevent condensation of atmospheric water vapor onto the cold reagent.
-
Remove from Storage: Retrieve the vial from -20°C storage.
-
Do NOT Open: Keep the vial tightly capped and sealed in its desiccant bag.
-
Equilibrate: Allow the vial to sit at room temperature for at least 30–60 minutes .
-
Why? Opening a cold vial (−20°C) in a warm room (20°C) causes immediate condensation of moisture inside the vial, hydrolyzing the NHS ester [4].
-
-
Wipe Down: Once warmed, wipe the exterior with a lint-free tissue to remove any external moisture before opening.
Phase 2: Solubilization (Reconstitution)
Objective: Create a stable stock solution without introducing water.
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Note: Standard laboratory-grade DMSO is hygroscopic and often contains water. Use "Molecular Biology Grade" or solvent stored over molecular sieves [5].
-
-
Dissolution: Add the solvent to the vial to achieve the desired concentration (typically 10–100 mM).
-
Vortex: Vortex briefly (5–10 seconds) to ensure complete dissolution.
-
Usage: Use the solution immediately .
-
Caution: NHS esters have a half-life of minutes to hours in aqueous solution depending on pH. Do not store aqueous solutions [4].[2]
-
Phase 3: Reaction Setup
Objective: Ensure efficient conjugation while minimizing hydrolysis.
-
Buffer Selection: Use a non-amine buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2–8.5.
-
Critical:Avoid Tris or Glycine buffers. These contain primary amines that will compete with your protein/ligand for the NHS ester, effectively quenching the reaction [6].[3]
-
-
Mixing: Add the dissolved reagent to your sample. Mix gently.
-
Incubation: Incubate in the dark (foil-wrapped) for 30–60 minutes at room temperature or 2 hours at 4°C.
Visual Workflow: Handling Logic
Figure 1: Critical decision pathway for handling NHS-ester reagents to prevent hydrolysis and side-reactions.
Emergency & Disposal Procedures
Spill Response
-
Evacuate & Ventilate: If a large amount of powder is spilled, clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and a lab coat.
-
Containment: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad (for liquid spills).
-
Cleanup: Wipe up the material.[4] Clean the surface with a mild detergent followed by water.
-
Note: The area may fluoresce green under UV light if not thoroughly cleaned.
-
-
Disposal: Place all cleanup materials into a hazardous chemical waste container.
Waste Disposal
This compound must never be disposed of down the drain.
-
Solid Waste: Dispose of vials and contaminated solids in the Solid Hazardous Waste stream (often labeled for "Contaminated Debris").
-
Liquid Waste: Collect reaction byproducts and unused stock solutions in the Organic Solvent Waste container (if DMSO/DMF based) or Aqueous Chemical Waste (if buffer based).
-
Labeling: Clearly label waste containers with "Carboxyfluorescein derivative" and "Organic Solvent (DMSO/DMF)" [7].
Visual Workflow: Disposal Logic
Figure 2: Waste stream segregation guide for this compound.
References
-
Glen Research. (2018).[4] NHS Ester Amine Reaction for Oligonucleotide Labeling.[5][6] Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
